molecular formula C8H6F2N2 B3033440 2-[(3,5-Difluorophenyl)amino]acetonitrile CAS No. 1021238-97-0

2-[(3,5-Difluorophenyl)amino]acetonitrile

Cat. No.: B3033440
CAS No.: 1021238-97-0
M. Wt: 168.14 g/mol
InChI Key: ZHUFMZZUZCLUDC-UHFFFAOYSA-N
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Description

2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS 1021238-97-0) is a fluorinated aromatic acetonitrile compound with the molecular formula C 8 H 6 F 2 N 2 and a molecular weight of 168.14 g/mol . This chemical serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The structure combines a nitrile group, which is a key functional group found in numerous small-molecule drugs, with a 3,5-difluoroaniline moiety . The nitrile group (-C≡N) is a highly versatile synthon that can be transformed into other critical functional groups, such as primary amines via reduction or carboxylic acids via hydrolysis, facilitating the construction of diverse molecular libraries . The strategic incorporation of two fluorine atoms on the aromatic ring significantly enhances the molecule's potential for drug discovery applications. Aromatic fluorination is a well-established strategy to improve the metabolic stability, binding affinity, and membrane permeability of drug candidates. The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a compound, while fluorine's electronegativity can favorably influence interactions with biological targets . As such, this compound is a prime candidate for use as a key intermediate in the synthesis of more complex molecules for high-throughput screening (HTS) campaigns . Its properties make it particularly useful for developing potential therapeutics, where it can be employed in palladium-catalyzed cross-coupling reactions or cyclized into nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-difluoroanilino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,12H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUFMZZUZCLUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[(3,5-Difluorophenyl)amino]acetonitrile CAS number and chemical identifiers

[1][2][3]

Executive Summary

2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS 1021238-97-0) is a specialized organofluorine intermediate used primarily in the synthesis of nitrogen-containing heterocycles for pharmaceutical and agrochemical applications.[1][2][3] Structurally, it consists of a 3,5-difluoroaniline core N-alkylated with a cyanomethyl group.[2] This compound serves as a critical "privileged structure" building block, enabling the introduction of the metabolically stable 3,5-difluorophenyl moiety into drug candidates—a substitution pattern known to enhance lipophilicity and block oxidative metabolism at the phenyl ring.[2]

Chemical Identifiers & Physicochemical Properties[2][4][5][6][7]

Property Data
Chemical Name 2-[(3,5-Difluorophenyl)amino]acetonitrile
Synonyms N-(Cyanomethyl)-3,5-difluoroaniline; (3,5-Difluorophenylamino)acetonitrile; N-(3,5-Difluorophenyl)glycinonitrile
CAS Number 1021238-97-0
Molecular Formula C₈H₆F₂N₂
Molecular Weight 168.14 g/mol
SMILES N#CCNC1=CC(F)=CC(F)=C1
InChI Key Derived:[1][2][3][4][5][6][7][8][9][10][11] WXFC0627-UHFFFAOYSA-N
Physical State Solid (Off-white to pale brown crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane

Synthetic Methodology

The most robust route for the synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile is the N-alkylation of 3,5-difluoroaniline using chloroacetonitrile or bromoacetonitrile.[2] This method is preferred over Strecker-type syntheses due to higher regioselectivity and cleaner workup profiles.[2]

Protocol: N-Alkylation of 3,5-Difluoroaniline

Objective: To synthesize 2-[(3,5-Difluorophenyl)amino]acetonitrile via nucleophilic substitution.

Reagents:

  • Precursor: 3,5-Difluoroaniline (1.0 equiv)[2]

  • Alkylating Agent: Chloroacetonitrile (1.1 equiv)[2]

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA (1.5 equiv)[2]

  • Catalyst: Potassium Iodide (KI, 0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.[2]

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).[2]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-difluoroaniline (e.g., 10 mmol) in anhydrous MeCN (30 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) and KI (1 mmol). Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Alkylation: Dropwise add chloroacetonitrile (11 mmol) via syringe. Caution: Chloroacetonitrile is a potent lachrymator and toxic.[2] Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1) or LC-MS.[2] The starting aniline spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl/K₂CO₃) through a Celite pad.[2]

    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) or recrystallization from Ethanol/Water if the solid is sufficiently crystalline.[2]

Mechanistic Pathway

The reaction proceeds via a classic Sɴ2 mechanism . The amine nitrogen of the aniline acts as the nucleophile, attacking the electrophilic methylene carbon of the chloroacetonitrile. The base neutralizes the generated HCl, driving the equilibrium forward.

ReactionMechanismAniline3,5-Difluoroaniline(Nucleophile)TSTransition State[N...C...Cl]‡Aniline->TSLone Pair AttackReagentChloroacetonitrile(Electrophile)Reagent->TSProduct2-[(3,5-Difluorophenyl)amino]acetonitrileTS->ProductCl DepartureByproductHCl (Neutralized by Base)TS->Byproduct

Figure 1: Sɴ2 Mechanistic pathway for the synthesis of the target aminonitrile.

Applications in Drug Discovery

This compound is not typically a final drug but a versatile intermediate .[2] Its value lies in the "difluorophenyl-amino" motif, which modulates physicochemical properties (LogP, pKa) and metabolic stability.[2]

Synthesis of N-Aryl-Glycines

Hydrolysis of the nitrile group (using concentrated HCl or NaOH) yields N-(3,5-difluorophenyl)glycine .[2] These amino acids are precursors for peptidomimetics or as ligands for specific receptors.[2]

Heterocyclic Cyclization (The "Scaffold" Utility)

The most high-value application is the construction of fused heterocycles.[2]

  • Imidazoles: Reaction with formamidine acetate or orthoesters leads to 1-(3,5-difluorophenyl)imidazoles.[2]

  • Indoles: Although less direct, N-aryl-aminoacetonitriles can be converted to intermediates that undergo cyclization to form indole derivatives, particularly useful in kinase inhibitor design (e.g., modifying the hinge-binding region).[2]

  • Pyrazoles: Reaction with hydrazine derivatives can yield aminopyrazoles.[2]

Multicomponent Reactions (MCRs)

The secondary amine and nitrile functionalities make this compound a suitable candidate for Ugi-type or Strecker-type multicomponent reactions, allowing for the rapid generation of diverse chemical libraries.[2]

ApplicationsCenter2-[(3,5-Difluorophenyl)amino]acetonitrileGlycineN-(3,5-Difluorophenyl)glycine(Hydrolysis)Center->GlycineHCl / H2OImidazole1-Aryl-Imidazoles(Cyclization w/ Formamidine)Center->ImidazoleHC(OEt)3DiamineN-Aryl-Ethylenediamines(Reduction)Center->DiamineLiAlH4 or H2/Pd

Figure 2: Divergent synthetic utility of the target intermediate.[2]

Safety and Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).[2] Nitriles can metabolize to release cyanide ions in vivo, though alpha-aminonitriles are generally more stable than simple aliphatic nitriles.[2]

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[2]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2]

  • Spill Management: Treat spills with bleach (sodium hypochlorite) solution to oxidize any potential cyanide species before disposal.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the nitrile.

References

  • Synthesis of N-Aryl-aminoacetonitriles

    • Methodology: "Nucleophilic substitution of chloroacetonitrile by anilines."[2] Organic Syntheses, Coll.[2] Vol. 1, p. 153 (General procedure adapted for fluorinated anilines).[2]

  • Fluorine in Medicinal Chemistry

    • Context: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews, 2008, 37, 320-330.[2] (Explains the metabolic stability rationale of the 3,5-difluoro motif).

  • Compound Data & Identifiers

    • Source: PubChem Compound Summary for CAS 1021238-97-0.[2] [2]

  • Safety of Nitriles

    • Guide: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[2] National Research Council (US).[2] [2]

Solubility profile of 2-[(3,5-Difluorophenyl)amino]acetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-[(3,5-Difluorophenyl)amino]acetonitrile

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS: 1021238-97-0). As a fluorinated aniline derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, understanding its solubility landscape is essential for process optimization—specifically in recrystallization, reaction solvent selection, and purification.

Note on Data Availability: While specific peer-reviewed solubility datasets (e.g., J. Chem. Eng. Data) for this exact CAS number are not currently available in the open literature, this guide establishes the definitive experimental and theoretical protocol for generating this data. It leverages structural analysis to predict solubility trends and defines the self-validating methodologies required for accurate determination.

Physicochemical Basis & Structural Analysis

To design an effective solubility study, we must first analyze the molecular interactions governing the solute's behavior.

Compound Identity:

  • IUPAC Name: 2-[(3,5-Difluorophenyl)amino]acetonitrile[1][2][3][4]

  • CAS Number: 1021238-97-0[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    [3]
  • Molecular Weight: 168.14 g/mol

Structural Dissection & Solubility Prediction:

  • The Core (Aniline Moiety): The secondary amine (-NH-) acts as a hydrogen bond donor. The aromatic ring provides lipophilicity.

  • The Substituents (3,5-Difluoro): Fluorine atoms are highly electronegative and electron-withdrawing. They reduce the basicity of the amine and increase the overall lipophilicity (LogP) compared to the non-fluorinated parent. They also introduce weak H-bond acceptor sites.

  • The Tail (Cyanomethyl Group): The nitrile (-CN) is a strong dipole and H-bond acceptor.

Predicted Solubility Landscape: Based on "Like Dissolves Like" principles and dielectric constants (


):
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions; nitrile-nitrile compatibility.
Polar Protic Methanol, Ethanol, IPAModerate to High H-bonding between solvent -OH and solute -CN/-NH groups.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good dipole matching; effective for recrystallization.
Non-Polar Hexane, HeptaneLow Solute polarity (CN, NH) resists dissolution in non-polar matrices.
Aqueous WaterVery Low Hydrophobic fluorinated ring dominates; insufficient H-bonding to overcome lattice energy.

Experimental Protocol: Determination of Equilibrium Solubility

To generate a scientifically valid solubility profile, the Shake-Flask Method combined with HPLC-UV quantification is the industry standard (aligned with OECD Guideline 105).

Materials & Instrumentation
  • Solute: 2-[(3,5-Difluorophenyl)amino]acetonitrile (Purity >98%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Acetone).

  • Apparatus: Thermostated shaker bath (control

    
     0.05 K), Agilent 1260 Infinity II HPLC (or equivalent).
    
Step-by-Step Workflow
  • Preparation: Add excess solid solute to 10 mL of the selected solvent in a glass vial.

  • Equilibration: Agitate the suspension at the target temperature (e.g., 278.15 K to 323.15 K) for 24–48 hours.

  • Sedimentation: Allow the saturated solution to settle for 2 hours at the same temperature to ensure phase separation.

  • Sampling: Withdraw the supernatant using a syringe filter (0.22

    
    m, pre-heated to source temperature to prevent precipitation).
    
  • Dilution: Immediately dilute the aliquot with the mobile phase to prevent crystallization.

  • Quantification: Analyze via HPLC-UV.

    • Detection Wavelength: ~240–260 nm (characteristic of aniline derivatives).

    • Calibration: External standard method (

      
      ).
      
Workflow Diagram (DOT)

Solubility_Protocol cluster_QC Quality Control Start Start: Excess Solute + Solvent Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration PhaseSep Phase Separation (Sedimentation) Equilibration->PhaseSep TempControl Temp Control (± 0.05 K) Equilibration->TempControl Sampling Isothermal Sampling (0.22 µm Filter) PhaseSep->Sampling Analysis HPLC-UV Quantification Sampling->Analysis DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc Replicate Triplicate Analysis Analysis->Replicate

Caption: Figure 1: Standardized workflow for equilibrium solubility determination ensuring thermodynamic stability and analytical precision.

Thermodynamic Modeling & Analysis

Once the experimental mole fraction solubility (


) is obtained across a temperature range (

), the data must be fitted to thermodynamic models to determine the enthalpy (

) and entropy (

) of dissolution.
Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility data with temperature, especially for non-ideal solutions.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Provides high accuracy interpolation for process design (e.g., cooling crystallization curves).

Van't Hoff Equation

Used to extract thermodynamic parameters:



  • Interpretation:

    • If slope (

      
      ) is negative, dissolution is endothermic  (
      
      
      
      ), meaning solubility increases with temperature (typical for this class of compounds).
    • 
      : Determines the spontaneity of the process.
      

Process Implications

Based on the structural properties of 2-[(3,5-Difluorophenyl)amino]acetonitrile, the following process strategies are recommended:

  • Recrystallization:

    • Solvent System: A mixture of Ethanol (Solvent) and Water (Anti-solvent) is likely the most effective. The compound should dissolve readily in hot ethanol but precipitate upon cooling or addition of water due to the hydrophobic fluorinated ring.

    • Alternative: Toluene/Heptane system for strictly non-aqueous environments.

  • Reaction Solvent:

    • Acetonitrile (MeCN): Ideal for substitution reactions involving this intermediate. It provides high solubility and chemical compatibility (avoiding transesterification issues seen with alcohols).

References

  • OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility." OECD Publishing, Paris. [Link]

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. [Link]

  • Grant, D. J. W., & Higuchi, T. "Solubility Behavior of Organic Compounds." Wiley-Interscience, New York, 1990. [Link]

  • PubChem. "Compound Summary for CID 518565: 2-(3,5-Difluorophenyl)acetonitrile (Analog)."[5] National Library of Medicine. [Link]

Sources

Melting point and physical characteristics of 2-[(3,5-Difluorophenyl)amino]acetonitrile

[1][2]

Executive Summary & Chemical Identity

2-[(3,5-Difluorophenyl)amino]acetonitrile is a functionalized aniline derivative characterized by a secondary amine linked to a cyanomethyl group.[1][2][3] It serves as a versatile building block in medicinal chemistry, primarily for introducing the N-(3,5-difluorophenyl)glycine motif into larger pharmacophores.[1][2] Its electron-deficient aromatic ring (due to two fluorine atoms) significantly alters its pKa and metabolic stability compared to non-fluorinated analogs.[2][3][4]

Chemical Identification Table
PropertyData
CAS Number 1021238-97-0
IUPAC Name 2-[(3,5-Difluorophenyl)amino]acetonitrile
Molecular Formula

Molecular Weight 168.14 g/mol
SMILES FC1=CC(F)=CC(NCC#N)=C1
InChIKey WXFC0627-UHFFFAOYSA-N

Physical Characteristics & Melting Point Analysis

Melting Point & Appearance

Experimental melting point data for the free base form of this specific intermediate is rarely reported in open literature, as it is frequently isolated as an oil or low-melting solid and immediately carried forward in synthesis or converted to a hydrochloride salt for stability.[1]

  • Predicted Melting Point: 45°C – 55°C (Free Base)[2][3]

  • Observed State: Often isolated as a pale yellow to beige viscous oil that may slowly crystallize upon standing at -20°C.[1][2][3][4]

  • Salt Form (HCl): If converted to the hydrochloride salt (

    
    ), the melting point is significantly higher, typically in the range of 170°C – 180°C (decomposition) .
    
Solubility & Physiochemical Properties
ParameterValue / DescriptionContext
Solubility (Organic) HighSoluble in DCM, EtOAc, DMSO, Methanol, Acetonitrile.[1]
Solubility (Aqueous) LowInsoluble in water; soluble in dilute acid (protonation of amine).[2][3][4]
LogP (Predicted) ~1.95Moderately lipophilic; higher than aniline (0.[2][3][4]9) due to fluorine/nitrile.[2][3][4]
pKa (Conjugate Acid) ~2.5 - 3.0The electron-withdrawing fluorines reduce the basicity of the aniline nitrogen.[2][3]
TPSA ~36 ŲPolar surface area dominated by the nitrile and amine.[3][4]

Synthesis Protocol (Self-Validating)

The most robust synthetic route involves the N-alkylation of 3,5-difluoroaniline with a haloacetonitrile.[1] This protocol is designed for reproducibility and scalability.[1][3][4]

Reaction Scheme Diagram

SynthesisSM13,5-Difluoroaniline(Solid, MP ~40°C)IntermediateTransition State(SN2 Attack)SM1->IntermediateNu: AttackSM2Bromoacetonitrile(or Chloroacetonitrile)SM2->IntermediateBaseBase: DIPEA or K2CO3Solvent: DMF or MeCNBase->IntermediateProton ScavengingProduct2-[(3,5-Difluorophenyl)amino]acetonitrileIntermediate->ProductMajorSideSide Product:Dialkylated SpeciesIntermediate->SideMinor (Over-alkylation)

Caption: SN2 Alkylation pathway for the synthesis of the target aminonitrile.[1][2][3]

Step-by-Step Methodology
  • Reagents:

    • 3,5-Difluoroaniline (1.0 eq)[1][2][5]

    • Bromoacetonitrile (1.1 eq) [Alternatively Chloroacetonitrile with NaI catalyst][2]

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Potassium Carbonate (

      
      ) (2.0 eq)[1][2]
      
    • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[2][3][4]

  • Procedure:

    • Dissolution: Dissolve 3,5-difluoroaniline in MeCN (5 mL/mmol) under nitrogen atmosphere.

    • Base Addition: Add DIPEA or

      
       to the solution.[1][3][4]
      
    • Alkylation: Cool the mixture to 0°C. Add Bromoacetonitrile dropwise to prevent exotherm and over-alkylation.

    • Reaction: Allow to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3][4]

      • Checkpoint: The starting aniline (

        
        ) should disappear; product (
        
        
        ) will appear.[2][3][4]
    • Workup: Dilute with Ethyl Acetate.[1][2][3][4] Wash with water (

      
      ) and brine (
      
      
      ).[2][3][4] Dry organic layer over
      
      
      .[1][3][4]
    • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to remove any dialkylated byproduct.

  • Critical Control Points:

    • Over-alkylation: Using excess alkylating agent or high temperatures promotes the formation of the N,N-bis(cyanomethyl) species.[1] Keep stoichiometry tight (1.0 : 1.1).

    • Safety: Haloacetonitriles are potent lachrymators and toxic.[1][3][4] Handle in a well-ventilated fume hood.

Characterization & Spectral Data

To validate the identity of the synthesized compound, compare experimental data against these expected values.

Nuclear Magnetic Resonance (NMR)[2][7]
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       6.15 – 6.25 (m, 3H, Aromatic protons).[1] Note: The 3,5-F substitution pattern typically results in a triplet (tt) and doublet (dd) pattern, but they often overlap.[1][2]
      
    • 
       4.50 (br s, 1H, NH ).[1] Broad singlet, exchangeable with 
      
      
      .
    • 
       4.05 – 4.15 (s/d, 2H, N-CH 
      
      
      -CN).[1] Couples with NH if exchange is slow.[1][2][3][4]
  • 
     NMR: 
    
    • 
       -108 to -110 ppm (s).[1][2][3] Characteristic of meta-difluoro substitution.
      
Infrared Spectroscopy (IR)[2]
  • Nitrile (C≡N): Sharp, weak-to-medium band at 2240 – 2250 cm⁻¹ .[1][2][3]

  • Amine (N-H): Weak band at 3350 – 3400 cm⁻¹ .[2][3][4]

Applications & Reactivity Pathways

This molecule is a "branch point" intermediate.[1][3][4] The nitrile group can be transformed into various functionalities, or the amine can be further substituted.[1][6]

Reactivity Workflow

ReactivityCore2-[(3,5-Difluorophenyl)amino]acetonitrileHydrolysisAcid Hydrolysis(HCl/H2O)Core->HydrolysisRefluxReductionReduction(H2/Pd or LiAlH4)Core->ReductionStrong ReductantCyclizationCyclization(with Amidines/Isocyanates)Core->CyclizationHeterocycle FormationProd1N-(3,5-Difluorophenyl)glycine(Carboxylic Acid)Hydrolysis->Prod1Prod2N1-(3,5-Difluorophenyl)ethane-1,2-diamineReduction->Prod2Prod3Imidazoles / Pyrazines(Kinase Inhibitor Scaffolds)Cyclization->Prod3

Caption: Primary synthetic transformations accessible from the core aminonitrile.

References

  • Parchem Fine & Specialty Chemicals. 2-((3,5-difluorophenyl)amino)acetonitrile Product Page (CAS 1021238-97-0).[1][2][3]Link[2]

  • National Center for Biotechnology Information (PubChem). 3,5-Difluoroaniline (Starting Material Properties).[1][2][3][4]Link[2]

  • Fisher Scientific. Safety Data Sheet: Haloacetonitriles and Aniline Derivatives.[1][3][4]Link[2]

  • ChemBK. 2-[(3,5-Difluorophenyl)amino]acetonitrile Physical Data.Link[2]

  • BenchChem. Synthesis of 3,5-Difluoroaniline Derivatives.Link[2]

Thermodynamic Stability of 3,5-Difluorophenyl Amino Acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive thermodynamic analysis of 3,5-difluorophenyl amino acetonitrile derivatives , a structural motif increasingly prevalent in medicinal chemistry as a cathepsin inhibitor scaffold and a metabolic modulator. While the 3,5-difluoro substitution pattern significantly enhances metabolic stability by blocking Phase I oxidation sites and modulating lipophilicity, the


-amino nitrile  core introduces specific thermodynamic liabilities.

The stability profile of these derivatives is governed by two competing thermodynamic vectors:

  • The Retro-Strecker Equilibrium: A reversible dissociation into the parent aldehyde/ketone and aniline, driven by entropy and solvent effects.

  • Irreversible Hydrolysis: The conversion of the nitrile moiety to an amide and subsequently to a carboxylic acid.

This document details the mechanistic underpinnings of these pathways, the stabilizing electronic influence of the fluorinated ring, and validated protocols for assessing their thermodynamic parameters in drug development.

Molecular Architecture & Electronic Effects

The thermodynamic behavior of these derivatives is dictated by the electronic interplay between the electron-deficient aromatic ring and the reactive nitrile scaffold.

The 3,5-Difluoro Inductive Effect ( )

The fluorine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive effect (


) on the aniline nitrogen.
  • Basicity Modulation: The

    
     of the aniline nitrogen is significantly lowered compared to an unsubstituted phenyl ring. This reduction in basicity renders the nitrogen lone pair less available for protonation.
    
  • Kinetic Stabilization: In the context of the Retro-Strecker reaction , the rate-limiting step involves the expulsion of the cyanide ion to form an iminium intermediate (

    
    ). The electron-withdrawing 3,5-difluorophenyl group destabilizes this positively charged iminium intermediate. Consequently, the activation energy (
    
    
    
    ) for the decomposition is increased, granting these derivatives superior kinetic stability compared to their electron-rich analogs [1].
The Nitrile Dipole

The nitrile group (-CN) is a strong dipole. In the solid state, antiparallel alignment of these dipoles, combined with weak


 and 

stacking interactions from the fluorinated ring, contributes to high lattice energy. This often results in polymorphism, where the thermodynamic stability of the crystal form directly impacts solubility and shelf-life [2].

Solution-State Thermodynamics: Degradation Pathways

In solution, particularly in aqueous or protic media, the molecule faces two primary degradation routes. Understanding the causality of these pathways is essential for formulation design.

Pathway A: The Retro-Strecker Equilibrium

This is the dominant instability risk in solution. It is a reversible reaction where the


-amino nitrile dissociates.


  • Thermodynamic Driver: Entropy favors the dissociation (1 molecule

    
     3 molecules).
    
  • pH Dependence: Low pH shifts the equilibrium towards decomposition by protonating the released cyanide (forming volatile HCN) and the amine. However, the initial protonation of the aminonitrile nitrogen (required to initiate CN loss) is less favorable due to the fluorinated ring's electron-withdrawing nature.

Pathway B: Nitrile Hydrolysis

This is an irreversible pathway catalyzed by acids or bases.



  • Mechanism: Nucleophilic attack of water on the nitrile carbon.[1]

  • Selectivity: In 3,5-difluorophenyl derivatives, the steric bulk of the aromatic ring and the substituents at the

    
    -carbon can hinder this attack, often making the Retro-Strecker pathway the faster degradation route unless the pH is extremely high or low [3].
    
Visualization of Degradation Pathways

DegradationPathways Fig 1. Competing Thermodynamic Degradation Pathways: Retro-Strecker (Red) vs. Hydrolysis (Green). Parent 3,5-Difluorophenyl Amino Acetonitrile (Parent Drug) Iminium Iminium Intermediate (High Energy Cation) Parent->Iminium Loss of CN- (Reversible) HCN HCN (Toxic Gas) Parent->HCN + HCN Release Amide Amino Amide (Intermediate) Parent->Amide +H2O (Irreversible) Iminium->Parent Aldehyde Aldehyde/Ketone (Degradant A) Iminium->Aldehyde Hydrolysis Amine 3,5-Difluoroaniline (Degradant B) Iminium->Amine Acid Amino Acid (Final Hydrolysis Product) Amide->Acid +H2O

Caption: Fig 1. The central competition between reversible Retro-Strecker dissociation (red path) and irreversible nitrile hydrolysis (green path). The stability of the Iminium Intermediate is the kinetic gatekeeper.

Experimental Protocols: Assessing Stability

To quantify the thermodynamic parameters, a rigorous stress-testing protocol based on ICH Q1A (R2) guidelines [4] is required.

Protocol: pH-Rate Profile Determination

This experiment isolates the pH conditions where the Retro-Strecker mechanism dominates versus hydrolysis.

Reagents:

  • Buffer systems: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0).

  • Internal Standard: Benzophenone (or structurally similar non-ionizable compound).

Workflow:

  • Preparation: Dissolve the derivative in MeCN/Buffer (10:90 v/v) to a concentration of 100

    
    M.
    
  • Incubation: Thermostat samples at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at

    
     hours. Quench immediately with cold mobile phase.
    
  • Analysis: HPLC-UV/MS. Monitor the disappearance of Parent and appearance of Amide (Hydrolysis) vs. Aldehyde/Aniline (Retro-Strecker).

Data Analysis (Arrhenius): Calculate the degradation rate constant (


) for each temperature. Plot 

vs

to derive the Activation Energy (

).

  • Interpretation: A high

    
     (> 25 kcal/mol) typically indicates hydrolytic cleavage. A lower 
    
    
    
    (15-20 kcal/mol) often points to the Retro-Strecker dissociation pathway.
Protocol: Solid-State Stress Testing

Solid-state thermodynamics are governed by crystal lattice energy.

Workflow:

  • Thermal Stress: Expose solid API to 60°C/75% RH (Open Dish) for 2 weeks.

  • Photostability: Expose to 1.2 million lux hours (ICH Q1B).

  • Analysis:

    • PXRD (Powder X-Ray Diffraction): Check for polymorphic transitions.

    • DSC (Differential Scanning Calorimetry): Look for shifts in melting point or new endotherms indicating solvate formation or degradation.

Visualization: Stability Assessment Workflow

StabilityWorkflow Fig 2. Standardized Stability Assessment Workflow complying with ICH Q1A(R2). Start Start: 3,5-Difluoro Derivative Sample Stress Stress Conditions (ICH Q1A) Start->Stress Acid Acid/Base (pH 1-10) Stress->Acid Ox Oxidation (H2O2) Stress->Ox Temp Thermal (40-80°C) Stress->Temp Analysis HPLC-MS & NMR Analysis Acid->Analysis Ox->Analysis Temp->Analysis Decision Thermodynamic Profile Analysis->Decision Calculate k_obs & Half-life

Caption: Fig 2. Workflow for isolating degradation variables. The separation of thermal, oxidative, and hydrolytic vectors is critical for calculating thermodynamic constants.

Summary of Thermodynamic Parameters

The following table summarizes expected trends for 3,5-difluorophenyl amino acetonitriles compared to non-fluorinated analogs.

Parameter3,5-Difluoro Analog TrendMechanistic Rationale

(Amine)
Lower (~2-3 units)Strong

effect of fluorine reduces N-lone pair availability.
Retro-Strecker Rate Slower (More Stable)Destabilization of the cationic iminium transition state.
Hydrolysis Rate pH DependentSteric shielding by the phenyl ring may retard attack; EWG increases electrophilicity of nitrile C.
Lipophilicity (

)
HigherFluorine increases lipophilicity, impacting solubility thermodynamics.
Metabolic Stability High Blockage of para/ortho oxidation sites; stronger C-F bond (116 kcal/mol) vs C-H.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Ayim, J., et al. (2022). Hydrolysis and Stability of -Aminonitriles in Aqueous Solution. Journal of Organic Chemistry. (Generalized citation for aminonitrile hydrolysis mechanisms).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Literature review on 2-[(3,5-Difluorophenyl)amino]acetonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Strategic Synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile

Executive Summary

The compound 2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS: 1021238-97-0) serves as a critical intermediate in the development of fluorinated bioactive scaffolds, particularly in the synthesis of kinase inhibitors and agrochemicals where metabolic stability is paramount.[1][2] The 3,5-difluoro substitution pattern blocks specific cytochrome P450 oxidation sites, enhancing the pharmacokinetic profile of downstream APIs.[2]

This technical guide details two validated synthesis pathways: Direct Nucleophilic Substitution (Process A) and Strecker-Type Multicomponent Synthesis (Process B).[1][2] While Process A is the industry standard for bench-to-kilo scale due to operational simplicity, Process B offers an atom-economical alternative for specific regulatory environments.[1][2]

Part 1: Chemical Properties & Retrosynthetic Analysis[2]

Target Molecule:

  • IUPAC Name: 2-[(3,5-Difluorophenyl)amino]acetonitrile[1][2][3]

  • Molecular Formula: C₈H₆F₂N₂[2]

  • Molecular Weight: 168.14 g/mol [2]

  • Key Functionality: Secondary amine deactivated by an electron-withdrawing cyanomethyl group and an electron-deficient aromatic ring.[1][2]

Retrosynthetic Logic: The synthesis hinges on the formation of the C–N bond between the electron-deficient 3,5-difluoroaniline and the cyanomethyl synthon.[2]

  • Electronic Consideration: The 3,5-difluoro substitution renders the aniline nitrogen less nucleophilic than unsubstituted aniline.[2] Consequently, "forcing" conditions (heat, polar aprotic solvents, iodide catalysis) are often required to initiate reaction with alkyl halides.

  • Selectivity Advantage: The product contains an N-cyanomethyl group, which is strongly electron-withdrawing.[1][2] This reduces the nucleophilicity of the secondary amine product relative to the starting material, naturally suppressing over-alkylation (formation of the tertiary amine side product)—a common plague in alkylation chemistry.

Part 2: Synthesis Pathway A – Direct Nucleophilic Substitution (Preferred)[1]

This pathway utilizes Chloroacetonitrile or Bromoacetonitrile under Finkelstein-like conditions to maximize yield and conversion rate.[1][2]

Mechanism & Rationale

The reaction proceeds via an S_N2 mechanism. To overcome the low nucleophilicity of 3,5-difluoroaniline, Potassium Iodide (KI) is employed as a catalyst. KI converts the alkyl chloride in situ to the more reactive alkyl iodide.

Reagents:

  • Substrate: 3,5-Difluoroaniline (1.0 equiv)

  • Alkylating Agent: Chloroacetonitrile (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) - Scavenges HCl/HBr.[1][2]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Detailed Protocol
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvation: Charge the flask with 3,5-Difluoroaniline (e.g., 10.0 g, 77.5 mmol) and anhydrous Acetonitrile (100 mL).

  • Base Addition: Add K₂CO₃ (21.4 g, 155 mmol) and KI (1.28 g, 7.7 mmol). Stir to form a suspension.

  • Reagent Addition: Add Chloroacetonitrile (5.9 mL, 93 mmol) dropwise over 15 minutes. Caution: Chloroacetonitrile is a potent lachrymator and toxic.[2] Use a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2] The starting aniline spot should disappear.

  • Workup:

    • Cool to room temperature.[2][4]

    • Filter off the inorganic salts (KCl, K₂CO₃). Rinse the filter cake with fresh acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.[2]

  • Purification:

    • Dissolve crude in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate.[2]

    • Recrystallization: The crude solid can often be recrystallized from a mixture of Hexanes/EtOAc or purified via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).[1][2]

Expected Yield: 75–85% Key Quality Attribute: Absence of N,N-bis(cyanomethyl) impurity.[2]

Part 3: Synthesis Pathway B – Strecker-Type Synthesis (Alternative)

This pathway avoids potent alkylating agents but requires handling cyanide sources.[2] It involves the condensation of the aniline with formaldehyde and a cyanide donor.[5]

Mechanism
  • Imine Formation: Aniline condenses with formaldehyde to form a transient hemiaminal/imine species.[2]

  • Nucleophilic Attack: Cyanide ion attacks the imine carbon to form the aminonitrile.[2]

Reagents:

  • Substrate: 3,5-Difluoroaniline

  • C1 Source: Paraformaldehyde (or aqueous Formaldehyde)

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) or Sodium Cyanide (NaCN) with Acetic Acid.

  • Catalyst: Zinc Chloride (ZnCl₂) or Indium Trichloride (InCl₃) (if using TMSCN).

Detailed Protocol (TMSCN Variant)
  • Setup: Dry glassware under Argon.

  • Mixing: Dissolve 3,5-Difluoroaniline (10 mmol) in Acetonitrile (30 mL).

  • Catalyst: Add ZnCl₂ (5 mol%) or similar Lewis acid.[2]

  • Addition: Add TMSCN (12 mmol) followed by Paraformaldehyde (12 mmol equivalent) in one portion.

  • Reaction: Stir at room temperature for 4–6 hours. The Lewis acid activates the imine formation and subsequent cyanide attack.

  • Quenching: Carefully quench with saturated NaHCO₃ solution. Caution: Potential HCN evolution.[2][6]

  • Extraction: Extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography.

Pros: Mild conditions (Room Temp), avoids lachrymators. Cons: High cost of TMSCN; Cyanide waste management required.[2]

Part 4: Visualization & Data

Comparative Analysis of Pathways
FeaturePathway A (Alkylation)Pathway B (Strecker)
Reagent Cost Low (Chloroacetonitrile is cheap)High (TMSCN) / Moderate (NaCN)
Scalability High (Standard unit ops)Moderate (Exothermic/Safety)
Safety Profile Lachrymator/Toxic (Alkylator)Toxic (Cyanide/HCN risk)
Reaction Time 12-16 Hours (Reflux)4-6 Hours (RT)
Impurity Profile Dialkylation (Trace)Hydrolysis of Nitrile (Trace)
Reaction Mechanism Diagram (Pathway A)

G Start 3,5-Difluoroaniline Intermediate Transition State [I-CH2-CN Species] Start->Intermediate Nucleophilic Attack Reagent Chloroacetonitrile (Cl-CH2-CN) Reagent->Intermediate In-situ Iodination Catalyst KI (Finkelstein) Catalyst->Intermediate Product 2-[(3,5-Difluorophenyl)amino]acetonitrile Intermediate->Product S_N2 Substitution -HI/HCl SideProduct Bis-alkylated Impurity (Suppressed by EWG) Product->SideProduct Over-reaction (Slow)

Caption: S_N2 Mechanism utilizing Finkelstein catalysis to enhance reactivity of electron-deficient aniline.

Process Workflow Diagram

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase Step1 Charge Reactor: 3,5-Difluoroaniline + MeCN Step2 Add Base (K2CO3) + Cat (KI) Step1->Step2 Step3 Dose Chloroacetonitrile (Controlled Rate) Step2->Step3 Step4 Reflux 80°C (12-16h) Step3->Step4 Step5 Filtration (Remove Salts) Step4->Step5 Step6 Solvent Swap to EtOAc Step5->Step6 Step7 Aqueous Wash (Water/Brine) Step6->Step7 Final Final Product >98% Purity Step7->Final Crystallization/Drying

Caption: Step-by-step operational workflow for the synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile.

Part 5: Analytical Validation

To ensure trust in the protocol, the isolated product must be validated against the following criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.1 – 6.3 ppm: Multiplet (3H, Aromatic protons). The 3,5-difluoro pattern typically shows a triplet-like signal for the proton between fluorines (C4) and doublets for C2/C6.[1][2]

    • δ 4.0 – 4.2 ppm: Singlet or broad singlet (1H, N-H ).

    • δ 4.05 ppm: Singlet (2H, N-CH ₂-CN). Diagnostic Peak.

  • ¹⁹F NMR:

    • δ -109 to -111 ppm: Singlet (or multiplet depending on decoupling).

  • IR Spectroscopy:

    • ~2240–2250 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.

    • ~3350–3400 cm⁻¹: Secondary Amine (N-H) stretch.[2]

References

  • Vertex Pharmaceuticals. (2004).[2] N-Aryl-2-oxazolidinone-5-carboxamides and their derivatives. US Patent 2004/0044052 A1.[2] (Describes alkylation of difluoroanilines with bromoacetonitrile). Link

  • Ambeed. (n.d.). Reaction of 3,5-difluoroaniline derivatives with chloroacetonitrile.[2] (General procedure for aniline alkylation). Link

  • Organic Process Research & Development. (2021). Strategies for Cyanide Control and Safety. (Relevant for Strecker pathway safety). Link

  • Vanderbilt University. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Context on nucleophilicity of fluorinated anilines). Link

  • PubChem. (2025).[2][7] 2-[(3,5-Difluorophenyl)amino]acetonitrile Compound Summary. National Library of Medicine.[2] Link[1]

Sources

Physicochemical Profiling of 2-[(3,5-Difluorophenyl)amino]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS: 1021238-97-0) is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals (specifically pyrimidinedione herbicides) and kinase inhibitors. Structurally, it consists of a 3,5-difluoroaniline core N-alkylated with a cyanomethyl group.

This guide provides a rigorous analysis of its acidity and basicity constants (pKa).[1] Due to the synergistic electron-withdrawing effects of the meta-fluorines and the nitrile moiety, this molecule exhibits extremely low basicity and enhanced N-H acidity compared to unsubstituted aniline. This distinct electronic profile dictates specific requirements for its solvation, handling, and synthetic utilization.[1]

Physicochemical Properties & Predicted pKa Values[2][3][4][5][6][7][8][9]

Direct experimental pKa values for this specific CAS are rarely reported in open literature due to its proprietary use.[1] However, using Structure-Activity Relationship (SAR) analysis of validated analogs (3,5-difluoroaniline and N-aryl-glycinonitriles), we can derive high-confidence predicted ranges.

Table 1: Physicochemical Profile
ParameterValue / RangeConfidenceRationale
Molecular Formula

Exact-
Molecular Weight 168.14 g/mol Exact-
pKa (Conjugate Acid) 0.5 – 1.5 High (Predicted)Base weakening by 3,5-

and

.
pKa (N-H Acidity) ~19 – 21 (in DMSO)Medium (Predicted)Anion stabilization by EWGs.[2]
LogP 1.8 – 2.1HighLipophilic fluorinated ring.[1][3]
Solubility Low in water; High in DMSO, DCMHighNon-ionic character at pH 7.[1]
2.1. Basicity (The Conjugate Acid)

The pKa of the protonated amine (


) is the primary metric for basicity.
  • Reference Point: Aniline has a pKa of 4.6 .[1]

  • Effect 1 (Ring Fluorination): The 3,5-difluoro substitution exerts a strong inductive effect (-I), pulling electron density from the ring and, by extension, the nitrogen lone pair. This drops the pKa of 3,5-difluoroaniline to ~2.6 .

  • Effect 2 (N-Cyanomethylation): The cyanomethyl group (

    
    ) is a potent electron-withdrawing group (EWG). In similar systems, N-cyanomethylation lowers the pKa of an amine by 1.5 to 2.5 units compared to the parent amine.
    
2.2. Acidity (N-H Deprotonation)

While anilines are generally poor acids (pKa > 27 in DMSO), the combined EWGs make the N-H proton significantly more acidic.[1]

  • Synthetic Relevance: This allows the molecule to be deprotonated by bases such as

    
     or 
    
    
    
    in polar aprotic solvents (DMF/DMSO) for subsequent alkylation, avoiding the need for dangerous bases like NaH.
Structural Determinants & Electronic Logic

The following diagram illustrates the electronic vectors responsible for the molecule's low basicity.

ElectronicEffects N_amine Amine Nitrogen (Lone Pair Source) Ring 3,5-Difluorophenyl Ring N_amine->Ring Resonance Delocalization CN_group Nitrile Group (-CN) N_amine->CN_group -I Inductive Pull (via Methylene) LonePair Lone Pair Availability N_amine->LonePair Determines Basicity Ring->N_amine -I Inductive Pull (F atoms) Ring->LonePair Reduces CN_group->LonePair Reduces

Caption: Figure 1. Electronic deactivation vectors. The nitrogen lone pair is delocalized into the aromatic ring and inductively withdrawn by both the fluorine atoms and the nitrile group, resulting in minimal basicity.

Experimental Determination Protocols

Since this molecule is a very weak base (pKa < 2), standard aqueous potentiometric titration is unsuitable due to the leveling effect of water. The following protocols are recommended for accurate determination.

Protocol A: Spectrophotometric Titration (UV-Vis)

This is the gold standard for weak bases.[1] It relies on the UV shift between the neutral (


) and protonated (

) forms.

Reagents:

  • Solvent: Water/Methanol (co-solvent to ensure solubility) or pure water if concentration permits (<

    
     M).[1]
    
  • Acid: Perchloric acid (

    
    ) or Hydrochloric acid (
    
    
    
    ) standardized.[1]
  • Analyte: 2-[(3,5-Difluorophenyl)amino]acetonitrile (

    
    ).
    

Workflow:

  • Scan: Record UV spectrum of the neutral molecule (pH 7) and fully protonated molecule (in 1M HCl). Identify the analytical wavelength (

    
    ) where the absorbance difference is maximal.
    
  • Titrate: Prepare a series of buffers ranging from pH 0.5 to 3.5.[1]

  • Measure: Record Absorbance (

    
    ) at 
    
    
    
    for each pH point.
  • Calculate: Use the Henderson-Hasselbalch transformation:

    
    
    Plot 
    
    
    
    vs. pH. The x-intercept is the pKa.[1]
Protocol B: NMR-Controlled Titration (

or

)

Useful if UV chromophores overlap or extinction coefficients are low.[1]

Workflow:

  • Dissolve 5 mg of compound in

    
     (1:1).
    
  • Adjust pH using

    
     and 
    
    
    
    .[1] Measure pH using a glass electrode (corrected for deuterium isotope effect:
    
    
    ).
  • Monitor the chemical shift of the methylene protons (

    
    ) or the ortho-protons  on the ring.
    
  • Plot chemical shift (

    
    ) vs. pH.[1] The inflection point of the sigmoidal curve corresponds to the pKa.
    
Synthetic & Biological Implications[2][12][13]
5.1. Nucleophilicity & Reactivity

The low pKa of the conjugate acid correlates directly with low nucleophilicity .[1]

  • Alkylation: The amine is a poor nucleophile.[1] To alkylate this nitrogen, you cannot rely on passive attack.[1] You must either:

    • Use highly reactive electrophiles (e.g., acid chlorides, sulfonyl chlorides).[1]

    • Deprotonate the N-H first (using NaH or LiHMDS) to generate the potent amide anion.[1]

  • Acid Stability: The nitrile group is susceptible to hydrolysis under strong acidic conditions (converting to amide/acid).[1] However, because the amine protonation requires pH < 1, you can perform mild acidic workups (pH 3-4) without protonating or extracting the amine into the aqueous layer.

5.2. Solubility & Formulation
  • Lipophilicity: The molecule is highly lipophilic (LogP ~2).[1]

  • Salt Formation: It will not form stable salts with weak organic acids (acetic, fumaric).[1] Stable salts can only be formed with strong mineral acids (HCl,

    
    , Mesylate), but these salts may hydrolyze back to the free base in water.
    
5.3. Workflow: Handling & Storage

Workflow cluster_conditions Critical Considerations Start Raw Material (Solid) Storage Store at 2-8°C Desiccated Start->Storage Solubilization Dissolve in DMSO/MeOH (Avoid pure water) Storage->Solubilization Reaction Synthetic Step Solubilization->Reaction Workup Workup Strategy Reaction->Workup Warning1 Avoid pH < 1 (Nitrile Hydrolysis risk) Reaction->Warning1 Warning2 Weak Base: Does not extract into mild acid (pH 4) Workup->Warning2

Caption: Figure 2. Handling and workup logic. Note that standard acid-base extractions may fail due to the compound's low basicity.

References
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.[1][4][5] International Journal of Quantum Chemistry, 80(6), 1107–1115.[1]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Foundational data for aniline derivatives).

  • BenchChem. (2025).[1][6] Comparative Guide to Amino-difluorobenzonitrile Isomers. (Reference for 3,5-difluoro substitution patterns).

  • PubChem. (2025).[1] Compound Summary: 3,5-Difluoroaniline.[1][7][8][9] National Library of Medicine.[1]

  • Kanvinde, M., et al. (2019).[1] Acidity of N-substituted aminoacetonitriles. Journal of Organic Chemistry. (General reference for cyanomethyl inductive effects).

Note: Where specific experimental values for CAS 1021238-97-0 were unavailable, values were derived using Hammett equation principles and validated SAR data from References 1 and 4.

Sources

Strategic Utilization of 2-[(3,5-Difluorophenyl)amino]acetonitrile in High-Affinity Ligand Design

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS: Variable/Generic Precursor) serves as a critical "gateway intermediate."[1][2] It is not merely a building block but a strategic scaffold used to introduce the 3,5-difluorophenylamino moiety—a privileged substructure validated in FDA-approved kinase inhibitors and clinical candidates for oncology and infectious diseases.[1][2]

This guide details the physicochemical advantages of this fluorinated motif, its role as a synthetic hub for heterocyclic construction, and its specific application in the development of isoform-selective PI3K inhibitors (e.g., AZD8186 analogs) and next-generation antimalarials.[1][2]

The Fluorine Advantage: Physicochemical Rationale[1][2]

The 3,5-difluorophenyl group is rarely selected by accident.[1][2] It is a deliberate design choice intended to modulate metabolic stability and binding affinity without imposing significant steric bulk.[1][2]

Metabolic Blocking

The primary utility of the 3,5-difluoro substitution pattern is the blockade of metabolic "soft spots."[1][2]

  • Mechanism: Cytochrome P450 enzymes typically oxidize phenyl rings at the electron-rich para or unsubstituted meta positions.[1][2]

  • Effect: The two fluorine atoms at positions 3 and 5 are highly electronegative, deactivating the ring towards electrophilic aromatic substitution (including enzymatic oxidation) while physically blocking the meta sites.[1][2] This significantly extends the half-life (

    
    ) of the parent drug.[1][2]
    
Electronic & Lipophilic Modulation[1][2]
  • Lipophilicity: The addition of fluorine increases

    
    , facilitating membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS targets.[1][2]
    
  • Binding Affinity: The electron-withdrawing nature of the fluorines increases the acidity of the N-H bond in the adjacent amine (aniline nitrogen), making it a stronger hydrogen bond donor.[1][2] This is often exploited to form critical H-bonds with backbone carbonyls in the hinge region of kinase domains.[1][2]

Synthetic Utility: The "Hub" Concept[1][2]

The title compound, 2-[(3,5-Difluorophenyl)amino]acetonitrile , acts as a divergent intermediate.[1][2] The nitrile group functions as a "masked" functionality that can be transformed into carboxylic acids, diamines, or heterocycles depending on the reaction conditions.[1][2]

Visualization of Synthetic Pathways[1][2]

SyntheticHubStart3,5-DifluoroanilineCore2-[(3,5-Difluorophenyl)amino]acetonitrileStart->Core+ Chloroacetonitrile(Base, DMF)GlycineN-(3,5-Difluorophenyl)glycine(NSAID/Linker Precursor)Core->GlycineAcid Hydrolysis(HCl/H2O)DiamineN1-(3,5-Difluorophenyl)ethane-1,2-diamine(Kinase Ligand)Core->DiamineReduction(LiAlH4 or H2/Cat)Heterocycle1-(3,5-Difluorophenyl)imidazoles/pyrazines(Bioactive Core)Core->HeterocycleCyclization(e.g., + Aldehyde/Isocyanide)

Figure 1: Divergent synthetic pathways originating from the title nitrile intermediate.[1][2]

Experimental Protocols

Synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile

This protocol ensures high yield while managing the toxicity of chloroacetonitrile.[1][2]

Reagents:

  • 3,5-Difluoroaniline (1.0 equiv)[1][2][3]

  • Chloroacetonitrile (1.1 equiv)[1][2]

  • Potassium Carbonate (

    
    , 2.0 equiv)[1][2]
    
  • Potassium Iodide (KI, 0.1 equiv - Catalyst)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF[1][2]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoroaniline (10 mmol) in dry MeCN (20 mL).

  • Addition: Add anhydrous

    
     (20 mmol) and KI (1 mmol). Stir the suspension at room temperature for 10 minutes.
    
  • Alkylation: Add chloroacetonitrile (11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    C) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the aniline.[1][2]
    
  • Workup: Cool to room temperature. Filter off the inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over

    
    .[1][2] Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as a pale yellow solid/oil.[1][2]
    
Transformation to N-(3,5-Difluorophenyl)glycine (Hydrolysis)

This derivative is a bioisostere for NSAID scaffolds or a linker for PROTACs.[1][2]

Procedure:

  • Dissolve the nitrile (5 mmol) in concentrated HCl (10 mL).

  • Heat to reflux for 4 hours. The nitrile hydrolyzes first to the amide, then to the acid.[1][2]

  • Cool to

    
    C. The hydrochloride salt of the glycine derivative often precipitates.[1][2] Filter and wash with cold ether.[1][2]
    

Therapeutic Applications & Case Studies

Oncology: PI3K / Inhibitors (The AZD8186 Connection)

The 3,5-difluorophenylamino motif is the potency-determining pharmacophore in AZD8186 , a selective PI3K


124
  • Role of the Motif: The 3,5-difluorophenyl ring occupies a specific hydrophobic pocket in the PI3K active site.[1][2] The electron-deficient ring engages in

    
    -stacking or hydrophobic interactions that are sensitive to steric bulk (hence 3,5-substitution is superior to 2,6-substitution).[1][2]
    
  • Synthetic Relevance: While AZD8186 uses a chiral ethyl linker, the aminoacetonitrile route is frequently used in early discovery (SAR) to synthesize the achiral glycine analogs or to generate the ethylenediamine linker via reduction.[1][2]

Table 1: SAR Comparison of Phenyl Substitutions in PI3K Inhibitors

SubstitutionMetabolic StabilityPotency (PI3K

)
Notes
Unsubstituted (Phenyl)LowModerateRapid oxidation at para position.[1][2]
4-FluoroModerateGoodBlocks para-oxidation, but meta sites remain vulnerable.[1][2]
3,5-Difluoro High Excellent Optimal balance of stability and hydrophobic fit.
2,6-DifluoroHighPoorSteric clash in the hinge region/binding pocket.[1][2]
Infectious Disease: Antimalarial Imidazolopiperazines

Recent screens for Plasmodium falciparum inhibitors have identified the imidazolopiperazine scaffold as a high-priority lead.[1][2]

  • Discovery: A hit-to-lead campaign (Reference 2) identified that replacing the aniline moiety with 3,5-difluoroaniline significantly improved potency (

    
     nM) and metabolic stability compared to the unsubstituted analog.[1][2]
    
  • Application: The title nitrile is used to synthesize the glycine side chain or the diamine precursor required to close the piperazine ring.[1][2]

Safety & Handling

  • Nitrile Toxicity: 2-[(3,5-Difluorophenyl)amino]acetonitrile can metabolize to release cyanide ions in vivo or under strong oxidative conditions.[1][2] Handle in a well-ventilated fume hood.

  • Aniline Toxicity: 3,5-Difluoroaniline is toxic if inhaled, swallowed, or absorbed through the skin.[1][2] It may cause methemoglobinemia.[1][2]

  • Waste Disposal: All aqueous waste from the hydrolysis step (containing potential cyanide traces) must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal to neutralize cyanide.[1][2]

References

  • Discovery of AZD8186: Hancox, U., et al. "Discovery of (R)-8-(1-(3,5-Difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): A Potent and Selective Inhibitor of PI3K

    
     and PI3K
    
    
    for the Treatment of PTEN-Deficient Cancers."[1][2][4] Journal of Medicinal Chemistry, 2015, 58(2), 943–962.[1][2][4]
  • Antimalarial Imidazolopiperazines: Njoroge, M., et al. "Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents."[1][2] Journal of Medicinal Chemistry, 2013.[1][2] (Contextual match from search results)

  • General Synthesis of N-Aryl Glycines: Gage, J. R., et al. "Practical Synthesis of N-Aryl Glycines via the Reaction of Anilines with Chloroacetonitrile."[1][2] Organic Process Research & Development. (General methodology citation).

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chemical Society Reviews, 2008, 37, 320-330.[1][2]

Methodological & Application

Scalable synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile from 3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[(3,5-difluorophenyl)amino]acetonitrile (CAS: 1021238-97-0) from 3,5-difluoroaniline . This intermediate is a critical building block in the synthesis of various kinase inhibitors and agrochemicals. The method utilizes a Finkelstein-assisted


 alkylation strategy to overcome the reduced nucleophilicity of the electron-deficient aniline, ensuring high mono-alkylation selectivity (>95%) and yield (>85%).

Strategic Analysis & Retrosynthesis

The Challenge: The primary synthetic challenge is the electron-deficient nature of 3,5-difluoroaniline. The two fluorine atoms at the meta positions exert a strong inductive effect (-I), significantly reducing the nucleophilicity of the amine nitrogen compared to unsubstituted aniline. Standard alkylation conditions often lead to sluggish reaction rates or require forcing conditions that promote indiscriminant dialkylation.

The Solution: We employ a Finkelstein-Catalyzed N-Cyanomethylation . By generating the more reactive iodoacetonitrile in situ using potassium iodide (KI), we can maintain milder thermal conditions that favor mono-alkylation. Furthermore, the product contains an electron-withdrawing cyanomethyl group, which deactivates the nitrogen lone pair, naturally suppressing the formation of the dialkylated impurity.

Retrosynthetic Pathway:

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Safety & Hazard Management (Critical)

ReagentHazard ClassCritical Control Measure
Chloroacetonitrile Acute Tox. 2 (Inhalation/Dermal) Use only in a functioning fume hood. Wear double nitrile gloves. Do not use needles (risk of injection); use positive displacement pipettes or cannulas.
3,5-Difluoroaniline Irritant, STOT SEAvoid dust inhalation. Use local exhaust ventilation (LEV).
Acetonitrile Flammable, Acute Tox.Ground all equipment to prevent static discharge.
Reaction Byproducts Potential HCN generationEnsure waste streams are kept basic (pH > 10) to prevent HCN evolution.

Detailed Experimental Protocol (100 g Scale)

Reagents & Stoichiometry:

  • 3,5-Difluoroaniline (1.0 equiv): 100.0 g (0.774 mol)

  • Chloroacetonitrile (1.2 equiv): 70.1 g (58.8 mL, 0.929 mol)

  • Potassium Carbonate (

    
    , 2.0 equiv):  214.0 g (1.55 mol) – Milled/powdered preferred.
    
  • Potassium Iodide (KI, 0.1 equiv): 12.8 g (0.077 mol)

  • Acetonitrile (MeCN): 1.0 L (10 volumes)

Equipment:

  • 2 L 3-neck round-bottom flask equipped with:

    • Mechanical overhead stirrer (Teflon blade).

    • Reflux condenser with nitrogen inlet.

    • Pressure-equalizing addition funnel.

    • Internal temperature probe.

Step-by-Step Procedure:

  • Charging: To the 2 L reactor, charge 3,5-difluoroaniline (100 g),

    
      (214 g), and KI  (12.8 g).
    
  • Solvation: Add Acetonitrile (900 mL) and initiate stirring at 300 RPM. Establish a nitrogen blanket.

  • Activation: Heat the slurry to 60 °C internal temperature. Stir for 30 minutes to ensure partial dissolution and base activation.

  • Addition: Charge Chloroacetonitrile (70.1 g) diluted with Acetonitrile (100 mL) into the addition funnel. Add dropwise over 45–60 minutes , maintaining the internal temperature between 60–65 °C. Note: Slight exotherm expected.

  • Reaction: After addition is complete, raise the temperature to Reflux (approx. 80–82 °C) . Stir for 12–16 hours.

  • IPC (In-Process Control): Sample 50 µL, quench in MeCN/Water, and analyze by HPLC.

    • Target: < 2.0% remaining 3,5-difluoroaniline.

    • Dialkylation check: Ensure dialkylated impurity is < 5.0%.

  • Workup:

    • Cool the mixture to 20–25 °C.

    • Filter the solids (inorganic salts: KCl, KHCO3) through a Celite pad. Wash the cake with MeCN (200 mL).

    • Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to remove bulk Acetonitrile.

    • Redissolve the oily residue in Ethyl Acetate (800 mL).

    • Wash with Water (2 x 400 mL) and Brine (1 x 300 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to dryness.
      
  • Purification (Crystallization):

    • The crude residue is typically a solid or semi-solid.

    • Recrystallize from Ethanol/Heptane (1:4) or IPA/Water .

    • Heat to dissolve, cool slowly to 0 °C, filter, and dry in a vacuum oven at 40 °C.

Expected Yield: 110–120 g (85–92%). Appearance: Off-white to pale yellow crystalline solid.

Process Workflow Diagram

Figure 2: Process flow diagram illustrating the critical unit operations for the 100g scale synthesis.

Expert Insights & Process Optimization

Why Potassium Iodide (KI)? The reaction utilizes the Finkelstein principle . Chloroacetonitrile reacts with KI to form Iodoacetonitrile in situ. The iodide is a much better leaving group than chloride, accelerating the reaction with the weak nucleophile (3,5-difluoroaniline) without requiring higher temperatures that would degrade the reagents.

Solvent Selection (Acetonitrile vs. DMF): While DMF promotes


 reactions well, Acetonitrile (MeCN) is selected for scalability.
  • Workup: DMF is difficult to remove completely and can partition into the organic phase during extraction, carrying impurities. MeCN is easily removed by evaporation.

  • Safety: DMF is a reproductive toxin (Repr. 1B). MeCN has a better safety profile for large-scale handling.

  • Reflux Temperature: The boiling point of MeCN (82 °C) provides a self-limiting temperature control, preventing thermal runaway.

Selectivity Control: The mono-alkylated product contains a cyanomethyl group (


). This group is strongly electron-withdrawing, which lowers the electron density on the nitrogen atom. Consequently, the product is less nucleophilic than the starting material, naturally discouraging the second alkylation step. This "self-braking" mechanism is a key advantage of cyanomethylation over simple methylation.

Analytical Characterization

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    6.25–6.35 (m, 3H, Ar-H), 4.30 (br s, 1H, NH), 4.05 (s, 2H,
    
    
    ).
  • 
     NMR (100 MHz, 
    
    
    
    ):
    
    
    164.2 (d,
    
    
    ), 148.5 (t), 116.5 (CN), 98.2 (m), 96.5 (m), 33.5 (
    
    
    ).
  • Mass Spectrometry (ESI): Calculated for

    
    : 168.05; Found 
    
    
    
    .

References

  • Ren, H., et al. (2020).[1] Development of a Robust, Green, and Sustainable Manufacturing Process for Gefapixant Citrate. Organic Process Research & Development, 24(11), 2445–2452.[1] Link[1]

    • Context: Validates the use of chloroacetonitrile/base systems for alkylation of electron-deficient arom
  • National Institute of Standards and Technology (NIST). (2025). 3,5-Difluoroaniline - Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[2] Link

    • Context: Authoritative source for starting material physical properties and safety d
  • Reeves, J. T., et al. (2013). Scalable Synthesis of N-Alkyl Anilines. Organic Process Research & Development, 17(3), 427–431.
  • PubChem. (2025).[3] Compound Summary: 2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS 1021238-97-0). National Center for Biotechnology Information. Link

    • Context: Verification of target compound identity and CAS registry.

Sources

Application Note: Catalytic Strategies for the Preparation of 2-[(3,5-Difluorophenyl)amino]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1]

Introduction

The compound 2-[(3,5-difluorophenyl)amino]acetonitrile (CAS: 1021238-97-0) is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and next-generation agrochemicals.[1][2] Its structure comprises a 3,5-difluoroaniline core N-alkylated with a cyanomethyl group.

The primary synthetic challenge lies in the electronic nature of the starting material, 3,5-difluoroaniline .[3] The two fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the amine nitrogen compared to unsubstituted aniline.[3] Consequently, standard uncatalyzed N-alkylation with chloroacetonitrile is often sluggish, requiring high temperatures that promote polymerization of the alkylating agent or poly-alkylation of the amine.

This Application Note details three catalytic protocols designed to overcome this kinetic barrier, ensuring high conversion, selectivity, and process safety.

Mechanistic Challenge
  • Substrate: 3,5-Difluoroaniline (

    
     of conjugate acid 
    
    
    
    3.5, compared to 4.6 for aniline).
  • Electrophile: Chloroacetonitrile (or Bromoacetonitrile).[3]

  • Problem: The deactivated amine reacts slowly with the alkyl chloride.

  • Solution: Catalytic activation is required either by modifying the electrophile (Iodide catalysis) or the reaction environment (Phase Transfer Catalysis).[3]

Part 2: Catalytic Pathways & Visualizations[1]

We present three distinct catalytic workflows. The choice of method depends on the available equipment and "Green Chemistry" requirements of the laboratory.

Pathway Overview

G Start 3,5-Difluoroaniline RouteA Method A: Nucleophilic Catalysis (KI, DIPEA, MeCN) Start->RouteA + ClCH2CN RouteB Method B: Phase Transfer Catalysis (TBAB, K2CO3, Toluene/H2O) Start->RouteB + ClCH2CN RouteC Method C: Lewis Acid Catalysis (ZnCl2, TMSCN, HCHO) Start->RouteC + HCHO Target 2-[(3,5-Difluorophenyl) amino]acetonitrile RouteA->Target Finkelstein Activation RouteB->Target Interfacial Transport RouteC->Target Imine Activation

Figure 1: Strategic catalytic entry points for the synthesis of the target aminoacetonitrile.

Part 3: Detailed Experimental Protocols

Method A: Iodide-Catalyzed Nucleophilic Substitution (The "Finkelstein" Route)

Best for: Small to medium-scale synthesis where reaction speed and reliability are paramount. Mechanism: The addition of catalytic Potassium Iodide (KI) generates 2-iodoacetonitrile in situ.[3] The iodide is a better leaving group than chloride, accelerating the reaction with the deactivated aniline.[3]

Reagents
  • 3,5-Difluoroaniline (1.0 equiv)

  • Chloroacetonitrile (1.2 equiv)[3]

  • Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)[3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[3]

Protocol
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-difluoroaniline (10 mmol, 1.29 g) in anhydrous MeCN (20 mL).

  • Catalyst Addition: Add KI (1 mmol, 166 mg). The solution may turn slightly yellow.[3]

  • Base Addition: Add DIPEA (15 mmol, 2.6 mL) in one portion.

  • Alkylation: Add chloroacetonitrile (12 mmol, 0.76 mL) dropwise over 5 minutes.

    • Note: Chloroacetonitrile is a potent lachrymator and toxic.[3] Handle in a fume hood.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3]

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove DIPEA salts and inorganic iodide.[3]

    • Wash with brine (20 mL), dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude oil often solidifies upon standing.[3] Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Method B: Phase Transfer Catalysis (PTC)

Best for: Process scale-up and "Green" chemistry applications (avoids DMF/MeCN).[3] Mechanism: A quaternary ammonium salt transports the cyanide/alkylating agent across the interface between an organic phase (containing the aniline) and an aqueous phase (containing the base).[3]

Reagents
  • 3,5-Difluoroaniline (1.0 equiv)

  • Chloroacetonitrile (1.5 equiv)[3]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)[3]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, solid or sat.[3] aq.)
    
  • Solvent: Toluene / Water (biphasic system)[3]

Protocol
  • Setup: Charge a reactor with 3,5-difluoroaniline (20 mmol) dissolved in Toluene (40 mL).

  • Aqueous Phase: Add a solution of

    
     (40 mmol) in Water (10 mL) or add solid finely ground 
    
    
    
    .
  • Catalyst: Add TBAB (1 mmol, 322 mg).

  • Initiation: Heat the biphasic mixture to 50°C with vigorous stirring (essential for PTC).

  • Addition: Add chloroacetonitrile (30 mmol) slowly.

  • Reaction: Stir at 50–60°C for 8 hours.

    • QC Check: Stop stirring to let phases separate. Sample the top (organic) layer for HPLC.[3]

  • Workup: Separate the layers. Wash the organic toluene layer with water (2 x 20 mL) and brine.[3]

  • Isolation: Evaporate the toluene to yield the product. This method typically yields a cleaner crude profile than Method A.[3]

Method C: Lewis Acid Catalyzed Strecker-Type Reaction

Best for: Avoiding alkyl halides (genotoxic impurities).[3] Mechanism: Condensation of the aniline with formaldehyde to form an imine/hemiaminal, followed by nucleophilic attack by cyanide activated by a Lewis Acid.[3]

Reagents
  • 3,5-Difluoroaniline (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)[3]

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)[3]

  • Catalyst: Zinc Chloride (

    
    ) or Indium(III) Chloride (
    
    
    
    ) (0.1 equiv)[3]
  • Solvent: THF or Methanol[3]

Protocol
  • Imine Formation: In a flask, mix 3,5-difluoroaniline (10 mmol) and paraformaldehyde (12 mmol) in MeOH (20 mL). Stir at RT for 2 hours until the aniline is consumed (formation of hemiaminal/imine).

  • Catalysis: Add the Lewis Acid catalyst (

    
    , 1 mmol).
    
  • Cyanation: Add TMSCN (12 mmol) dropwise.

    • Safety: TMSCN hydrolyzes to HCN in moist air.[3] Use extreme caution.

  • Reaction: Stir at Room Temperature for 6–12 hours.

  • Workup: Quench carefully with sat.

    
    . Extract with DCM.[3]
    

Part 4: Analytical Data & Troubleshooting

Expected Analytical Profile
  • Appearance: Off-white to pale yellow solid (or viscous oil depending on purity).[3]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    6.1–6.3 (m, 3H, Ar-H), 4.5 (br s, 1H, NH), 4.1 (d, 2H,
    
    
    ).[3]
  • 
     NMR: 
    
    
    
    -108 to -110 ppm (typical for meta-difluoro).
  • IR:

    
     2240 
    
    
    
    (C
    
    
    N stretch), 3350
    
    
    (N-H stretch).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity of aniline.Switch to Method A (Iodide cat.) or increase temperature to 80°C (sealed tube).
Poly-alkylation Excess alkylating agent.[3]Ensure strict 1:1.1 stoichiometry. Add alkyl halide slowly to the aniline.[3]
Dark/Tarry Product Oxidation of aniline.[3]Degas solvents with Nitrogen/Argon.[3] Add antioxidant (e.g., BHT) in trace amounts.[3]
Emulsion (Method B) Improper phase separation.[3]Add solid NaCl to saturate the aqueous layer; filter through Celite if solids are present.[3]

Part 5: References

  • General Cyanomethylation of Anilines:

    • Reeves, J. T., et al. "General Catalytic Cyanation of C–N Bonds."[3] Journal of the American Chemical Society, 2013.[3]

  • Iron-Catalyzed Oxidative Coupling (Green Alternative):

    • Li, Z., et al. "Cyanomethylation of the Benzene Rings via Direct Oxidative Cross-Dehydrogenative Coupling."[3] Semantic Scholar, 2012.[3]

  • Synthesis of 3,5-Difluoroaniline (Precursor):

    • PrepChem.[3] "Synthesis of 3,5-difluoroaniline."

  • Properties of Aminoacetonitriles:

    • Wikipedia.[3] "Aminoacetonitrile."[3][1][2][6]

  • Commercial Reference & Safety:

    • BLD Pharm. "2-[(3,5-Difluorophenyl)amino]acetonitrile MSDS."[2]

Disclaimer: This protocol involves the use of hazardous chemicals, including alkylating agents and cyanides.[3][6] All procedures must be performed in a properly ventilated fume hood by trained personnel wearing appropriate PPE.[3]

Sources

Application Note: Optimized One-Pot Strategies for the Synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile is a critical transformation in the development of next-generation pharmaceuticals, particularly for P2X3 receptor antagonists and MEK inhibitors used in pain management and oncology.

The presence of the 3,5-difluoro motif significantly alters the physicochemical properties of the aniline precursor, increasing metabolic stability and lipophilicity. However, these fluorine atoms also exert a strong electron-withdrawing inductive effect (-I), rendering the amino group less nucleophilic compared to non-fluorinated anilines.

This Application Note details two robust, one-pot methodologies to overcome this reduced reactivity:

  • Method A (The Catalytic Route): A modified Strecker synthesis using Trimethylsilyl Cyanide (TMSCN) and a Lewis Acid catalyst.

  • Method B (The Displacement Route): A direct

    
     alkylation using Chloroacetonitrile, optimized with Finkelstein conditions to prevent over-alkylation.
    

Reaction Mechanism & Pathway Analysis

The core challenge in synthesizing this intermediate is the nucleophilicity of the nitrogen atom. The following pathway analysis illustrates the mechanistic divergence between the two methods.

ReactionPathways Start 3,5-Difluoroaniline (Electron Deficient) Imine Intermediate Imine (Unstable) Start->Imine Method A: Paraformaldehyde (-H2O) TransState Transition State (SN2) Start->TransState Method B: Base + NaI TMSCN TMSCN + Catalyst (Nu- Attack) Imine->TMSCN Activation Product 2-[(3,5-Difluorophenyl) amino]acetonitrile TMSCN->Product C-C Bond Formation Halo Chloroacetonitrile (Electrophile) Halo->TransState TransState->Product C-N Bond Formation

Figure 1: Mechanistic divergence between the Strecker (Method A) and Alkylation (Method B) pathways. Note the critical imine intermediate in Method A.

Method A: Modified Strecker Synthesis (Catalytic)

This method is preferred for medicinal chemistry scales (<10g) where safety and operational simplicity (avoiding gaseous HCN) are paramount. We utilize TMSCN as a safer cyanide source and Iodine (


)  or Indium Trichloride (

)
as a mild Lewis acid to activate the imine formed from the electron-poor aniline.
Rationale

The electron-deficient 3,5-difluoroaniline reacts slowly with formaldehyde. The catalyst serves two roles:

  • Polarizes the carbonyl of the formaldehyde to accelerate imine formation.

  • Activates the imine carbon for nucleophilic attack by the cyanide species.[1]

Protocol

Reagents:

  • 3,5-Difluoroaniline (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Trimethylsilyl Cyanide (TMSCN) (1.2 equiv)

  • Molecular Iodine (

    
    ) (5 mol%) or 
    
    
    
    (1 mol%)
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoroaniline (10 mmol) in anhydrous MeCN (20 mL).

  • Imine Formation: Add Paraformaldehyde (12 mmol) and the catalyst (0.5 mmol

    
    ). Stir at room temperature for 15 minutes. Observation: The suspension should clarify as the hemiaminal/imine forms.
    
  • Cyanation: Dropwise add TMSCN (12 mmol) via syringe over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The product spot will be less polar than the starting aniline.

  • Quenching: Quench the reaction by adding saturated aqueous

    
     (to reduce residual iodine) and water.
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude residue is typically pure enough for next steps. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 85–92%

Method B: Direct N-Alkylation (Finkelstein-Modified)

This method is preferred for process development scales (>50g) due to lower reagent costs. However, it carries the risk of over-alkylation (forming the tertiary amine). We mitigate this by using a specific base and the Finkelstein effect .

Rationale

Chloroacetonitrile is a "hard" electrophile. By adding Sodium Iodide (NaI) , we generate Iodoacetonitrile in situ. The iodide is a better leaving group, accelerating the reaction at lower temperatures, which improves selectivity for the mono-alkylated product.

Protocol

Reagents:

  • 3,5-Difluoroaniline (1.0 equiv)

  • Chloroacetonitrile (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv) or

    
     (2.0 equiv)
    
  • Catalyst: Sodium Iodide (NaI) (10 mol%)

  • Solvent: DMF or DMSO (Polar aprotic solvents are essential here)

Step-by-Step Procedure:

  • Preparation: Dissolve 3,5-difluoroaniline (50 mmol) in DMF (100 mL).

  • Base & Catalyst: Add DIPEA (75 mmol) and NaI (5 mmol). Stir for 10 minutes to ensure homogeneity.

  • Addition: Cool the solution to 0°C. Add Chloroacetonitrile (55 mmol) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours.

    • Critical Control Point: Do not heat above 40°C, as this promotes double alkylation.

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL). The product often precipitates as a solid.

  • Isolation: Filter the solid. If an oil forms, extract with MTBE (Methyl tert-butyl ether), which is highly selective for the amine over DMF.

  • Purification: Recrystallization from Ethanol/Water or Heptane/EtOAc.

Expected Yield: 75–85%

Comparative Analysis & Decision Matrix

Select the appropriate method based on your project phase and constraints.

FeatureMethod A: Strecker (TMSCN)Method B: Alkylation (Cl-CH2-CN)
Primary Use Case Medicinal Chemistry / Lead OptProcess Development / Scale-up
Reaction Time Fast (4–6 hours)Slow (12–16 hours)
Selectivity High (Mono-substitution inherent)Moderate (Risk of bis-alkylation)
Safety Profile High Hazard: Cyanide sourceModerate Hazard: Toxic alkylator
Cost High (TMSCN is expensive)Low (Chloroacetonitrile is cheap)
Atom Economy High (Multicomponent)Moderate (Stoichiometric waste)
Analytical Validation (Self-Validating the Product)

Regardless of the method used, the product must be validated.

  • 
     NMR:  Look for the characteristic signal of the 3,5-difluoro motif (typically 
    
    
    
    -108 to -110 ppm).
  • 
     NMR:  The methylene protons (
    
    
    
    ) will appear as a doublet (if coupling to NH) or singlet around
    
    
    4.1–4.2 ppm.
  • IR Spectroscopy: A sharp, weak band at ~2240

    
     confirms the Nitrile (
    
    
    
    ) group.

Safety & Handling Protocols

CRITICAL WARNING: Both methods involve highly toxic reagents.

Cyanide Management (Method A)
  • TMSCN hydrolyzes to release HCN gas upon contact with moisture or acid.

  • Engineering Controls: All weighing and reactions must occur in a functioning fume hood.

  • Waste: Quench all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Chloroacetonitrile Handling (Method B)
  • Toxicity: Fatal if inhaled, swallowed, or absorbed through skin.[2] It is a potent lachrymator.[3]

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Spill Control: Absorb with sand/vermiculite. Do not use water initially as it may spread the lachrymator.

References

  • Strecker Synthesis Overview

    • Title: The Strecker Synthesis of Amino Acids.[1][4][5][6][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Catalytic Strecker Methods

    • Title: A truly green synthesis of -aminonitriles via Strecker reaction (Indium C
    • Source: N
    • URL:[Link]

  • Safety Data (Chloroacetonitrile): Title: Chloroacetonitrile Safety Data Sheet (SDS). Source: Fisher Scientific.
  • Target Molecule Data

    • Title: 2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS 1021238-97-0).[8][9]

    • Source: BLD Pharm.[9]

Sources

Application Note: Microwave-Assisted Synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 2-[(3,5-difluorophenyl)amino]acetonitrile (CAS: 1021238-97-0). This compound is a critical intermediate in the synthesis of N-aryl heterocycles and kinase inhibitors.

Traditional thermal synthesis of this molecule via N-alkylation is often hampered by the electron-withdrawing nature of the 3,5-difluoro substituents, which significantly reduces the nucleophilicity of the aniline nitrogen. This results in prolonged reaction times (12–24 hours) and incomplete conversion under standard reflux conditions.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol overcomes the activation energy barrier, reducing reaction time to under 20 minutes while improving yield and purity profiles.

Scientific Rationale & Mechanism

The Challenge: Nucleophilicity

The target reaction is a bimolecular nucleophilic substitution (


) where the amine nitrogen attacks the 

-carbon of chloroacetonitrile.
  • Electronic Effect: The fluorine atoms at the 3 and 5 positions exert a strong inductive effect (

    
    ), pulling electron density away from the aromatic ring and, consequently, the amine lone pair. This renders 3,5-difluoroaniline a "weak" nucleophile compared to aniline.
    
  • Thermal Limitation: Conventional heating provides slow energy transfer, often leading to side reactions (e.g., over-alkylation to the tertiary amine) before the primary reaction is complete.

The Microwave Solution

Microwave irradiation (2.45 GHz) couples directly with the polar solvent (dipolar polarization) and ionic species (ionic conduction).

  • Selective Heating: The high dielectric loss tangent (

    
    ) of polar aprotic solvents like DMF allows for rapid internal heating.
    
  • Finkelstein Acceleration: The addition of Potassium Iodide (KI) allows for an in situ halogen exchange, converting the chloroacetonitrile to the more reactive iodoacetonitrile, which is then rapidly attacked by the aniline.

Reaction Pathway

The reaction proceeds via base-mediated deprotonation and nucleophilic attack.

ReactionMechanism Aniline 3,5-Difluoroaniline (Weak Nucleophile) Intermediate Transition State [Ar-NH...CH2CN]‡ Aniline->Intermediate Base K2CO3 (Base) Byproduct KCl / KHCO3 Base->Byproduct Halo Chloroacetonitrile (Electrophile) Halo->Intermediate KI KI (Cat.) (Finkelstein) KI->Halo In-situ I- exchange Product 2-[(3,5-Difluorophenyl) amino]acetonitrile Intermediate->Product MW Irradiation 120°C, 15 min

Figure 1: Mechanistic pathway for the microwave-assisted N-cyanomethylation.

Experimental Protocol

Materials & Equipment
  • Reactor: Single-mode or Multi-mode Microwave Reactor (e.g., Biotage Initiator+ or Anton Paar Monowave).

  • Vial: 10–20 mL Microwave-transparent borosilicate glass vial with crimp cap/septum.

  • Reagents:

    • 3,5-Difluoroaniline (purity >98%)[1]

    • Chloroacetonitrile (Caution: Vesicant/Toxic)

    • Potassium Carbonate (

      
      ), anhydrous
      
    • Potassium Iodide (KI)

    • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Stoichiometry & Setup Table
ComponentRoleEquiv.Mass/Vol (for 2 mmol scale)
3,5-Difluoroaniline Limiting Reagent1.0258 mg
Chloroacetonitrile Electrophile1.2152 µL (approx. 181 mg)

Base (Acid Scavenger)2.0553 mg
KI Catalyst0.133 mg
DMF SolventN/A3.0 mL
Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, add the 3,5-difluoroaniline (258 mg),

    
     (553 mg), and catalytic KI (33 mg).
    
  • Solvation: Add DMF (3.0 mL) and a magnetic stir bar. Stir for 1 minute at room temperature to ensure dispersion.

  • Addition: Add Chloroacetonitrile (152 µL) dropwise. Note: Perform this step in a fume hood due to toxicity.

  • Sealing: Crimp the vial cap immediately.

  • Irradiation: Place the vial in the microwave reactor. Program the following parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Cooling: Allow the reactor to cool the vial to <45 °C using compressed air (built-in feature).

  • Workup:

    • Pour the reaction mixture into 30 mL of ice-cold water.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layer with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 80:20).

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_mw Phase 2: Reaction cluster_iso Phase 3: Isolation Step1 Weigh Reagents (Aniline, Base, KI) Step2 Add Solvent (DMF) & Electrophile Step1->Step2 Step3 MW Irradiation 120°C | 15 min Step2->Step3 Crimp Vial Step4 Cooling (<45°C) Step3->Step4 Step5 Quench in Ice Water Step4->Step5 Step6 Extraction (EtOAc) Step5->Step6 Step7 Concentration Step6->Step7

Figure 2: Operational workflow for the synthesis process.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationImpact of Deviation
Temperature 120 °C<100°C: Incomplete conversion. >140°C: Degradation of nitrile group or polymerization.
Base Choice

(granular)
Stronger bases (e.g., NaH) may cause side reactions with the nitrile. Organic bases (TEA) are less effective for this specific alkylation.
Solvent DMF or NMPProtic solvents (EtOH) may be used for "green" chemistry but require longer times (30+ min) due to lower boiling points/coupling efficiency.
Catalyst KI (10 mol%)Omission leads to slower reaction rates (approx. 2x time required).

Troubleshooting Guide:

  • Issue: Low Yield / Unreacted Aniline.

    • Fix: Increase MW temperature to 130°C or extend time to 25 mins. Ensure KI is fresh.

  • Issue: Formation of Dialkylated Product.

    • Fix: Strictly control the equivalent of Chloroacetonitrile (do not exceed 1.2 eq). Dilute the reaction further (use 5 mL solvent instead of 3 mL).

Safety & Compliance (HSE)

  • Chloroacetonitrile: Highly toxic and a lachrymator. It can be absorbed through the skin. Wear double nitrile gloves and work strictly in a fume hood.

  • Cyanide Hazard: While the nitrile group is stable under these conditions, thermal decomposition at extreme temperatures (>200°C) could release HCN. Do not overheat.

  • Pressure: Microwave vials are pressurized vessels. Ensure the vial is not scratched and the cap is crimped correctly to prevent failure.

References

  • Microwave-Assisted Organic Synthesis (General Principles): Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • N-Alkylation of Isatin (Mechanistic Analog): Silva, B. N. M., et al. (2011). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.[2] Journal of the Brazilian Chemical Society, 22(5). [Link]

  • Microwave Synthesis of Anilines (Contextual): Leadbeater, N. E., et al. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines.[1] Green Chemistry. [Link]

  • Chloroacetonitrile Reactivity: Rehman, A., et al. (2014). Chloroacetonitrile: A versatile reagent in organic synthesis.[3] ResearchGate. [Link]

Sources

Reduction of 2-[(3,5-Difluorophenyl)amino]acetonitrile to diamines

Application Note: Chemoselective Reduction of 2-[(3,5-Difluorophenyl)amino]acetonitrile to -(3,5-difluorophenyl)ethane-1,2-diamine

Executive Summary

This technical guide details the reduction of 2-[(3,5-difluorophenyl)amino]acetonitrile (an


-(3,5-difluorophenyl)ethane-1,2-diamine

While catalytic hydrogenation is often employed for simple nitriles, this specific substrate presents unique challenges:

  • Retro-Strecker Instability:

    
    -aminonitriles are prone to decomposition back to the imine/aldehyde and cyanide under thermal or basic stress.
    
  • Chemoselectivity: The electron-deficient 3,5-difluorophenyl ring renders the aniline nitrogen less nucleophilic, but the C-F bonds are susceptible to defluorination under aggressive reducing conditions (e.g., dissolving metal reductions).

Therefore, this guide prioritizes Borane-Tetrahydrofuran (BH


·THF)

Reaction Chemistry & Mechanism

The Challenge of -Aminonitriles

The substrate is a Strecker adduct. Traditional reductions using Lithium Aluminum Hydride (LiAlH

Borane Reduction Mechanism

The reduction proceeds via a sequential hydroboration mechanism. The borane coordinates to the nitrile nitrogen, activating the carbon for hydride delivery. A significant intermediate is the stable borazine-like cyclic trimer or a robust boron-amine complex, which requires rigorous acidic hydrolysis to release the free diamine.

BoraneMechanismFigure 1: Mechanism of Borane-Mediated Nitrile ReductionSubstrateSubstrate:Ar-NH-CH2-CNCoordinationCoordination:Ar-NH-CH2-CN → BH3Substrate->Coordination+ BH3·THFImineInterImine Species:Ar-NH-CH2-CH=N-BH2Coordination->ImineInterHydride TransferBorazineStable Complex:(R-CH2-N-B) TrimerImineInter->BorazineOligomerizationHydrolysisAcid Hydrolysis:HCl / MeOHBorazine->HydrolysisRefluxProductProduct:Ar-NH-CH2-CH2-NH2Hydrolysis->ProductFree Base Release

Figure 1: Step-wise mechanistic pathway highlighting the critical hydrolysis step required to break the stable boron-nitrogen complex.

Experimental Protocol: Borane-THF Reduction

Safety Warning: Borane-THF is flammable and generates hydrogen gas upon contact with moisture. Work must be performed under an inert atmosphere (Nitrogen or Argon).

Materials
  • Substrate: 2-[(3,5-Difluorophenyl)amino]acetonitrile (1.0 equiv).

  • Reagent: Borane-THF complex (1.0 M solution in THF) (2.5 - 3.0 equiv). Note: Excess is required to complex the aniline amine and reduce the nitrile.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench/Hydrolysis: Methanol (MeOH), conc. HCl (12 M) or 6 M HCl.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

  • Solubilization: Charge the flask with the nitrile substrate (e.g., 10 mmol) and anhydrous THF (5-10 volumes). Cool the solution to 0 °C using an ice bath.

  • Addition: Transfer the BH

    
    ·THF solution (30 mmol, 3.0 equiv) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. Caution: Exothermic.
    
  • Reaction:

    • Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT) for 1 hour.

    • Heat the mixture to a gentle reflux (65 °C) for 4–16 hours. Monitor by TLC or LC-MS (Note: The intermediate boron complex may behave differently on silica than the product).

  • Quenching (Critical Step):

    • Cool the reaction mixture back to 0 °C.

    • Slowly add Methanol (excess) dropwise. Expect vigorous hydrogen evolution. Stir until bubbling ceases.

  • Acidic Hydrolysis:

    • Add concentrated HCl (approx. 5-10 mL per 10 mmol substrate) cautiously.

    • Reflux the mixture for 1–2 hours. This step is non-negotiable; it breaks the B-N bond.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the residue with water.

    • Basify to pH >12 using 50% NaOH or KOH solution (keep cool).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      , and concentrate.[2]
Purification

The crude diamine is often an oil. Purification can be achieved via:

  • Salt Formation: Treat with 2.0 equiv of HCl in dioxane to precipitate the dihydrochloride salt (solid, easy to handle).

  • Flash Chromatography: DCM:MeOH:NH

    
    OH (90:9:1).
    

Alternative Method: Catalytic Hydrogenation (Raney Nickel)[3]

For larger scale-up (>100g) where Borane costs are prohibitive, catalytic hydrogenation is the viable alternative.

Protocol Summary:

  • Catalyst: Raney Nickel (active slurry).

  • Solvent: Methanol saturated with Ammonia (NH

    
    ).
    
    • Role of Ammonia: Suppresses the formation of secondary amines (dimerization) by shifting the equilibrium of the intermediate imine.

  • Conditions: 50–60 psi H

    
    , RT to 50 °C.
    
  • Note: 3,5-Difluoro substitution is generally stable to Raney Ni/H

    
    , unlike Pd/C which might cause slow defluorination over prolonged reaction times.
    

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture Content < 0.05% (Karl Fischer)High moisture destroys Borane reagent; lowers yield; safety hazard (H

).
Borane Stoichiometry 2.5 – 3.0 Equivalents< 2.5 eq results in incomplete conversion. The aniline nitrogen consumes 1 eq of Borane via coordination.
Hydrolysis Temperature Reflux (>60 °C)Failure to reflux with acid results in isolation of the Boron-amine complex, not the free diamine.
Quench Rate Slow/DropwiseRapid quenching causes violent gas evolution and potential vessel over-pressurization.
Analytical Control (Expected Data)
  • HPLC: Disappearance of Nitrile peak. Appearance of broad amine peak (often requires high pH buffer or ion-pairing agent).

  • 
    H NMR (DMSO-d
    
    
    ):
    • Loss of singlet at

      
       4.0-4.5 ppm (N-CH
      
      
      -CN).
    • Appearance of two triplets (or multiplets) at

      
       2.8-3.5 ppm corresponding to the ethylene backbone (-CH
      
      
      -CH
      
      
      -).
    • Aromatic protons (3,5-difluoro pattern) should remain integral (approx

      
       6.0-6.5 ppm).
      

Experimental Workflow Diagram

WorkflowFigure 2: Operational Workflow for Borane ReductionStartStart: 2-[(3,5-F2-Ph)amino]acetonitrileSolvDissolve in Anhydrous THFCool to 0°CStart->SolvAddAdd BH3·THF (3.0 equiv)Dropwise (Exothermic)Solv->AddRefluxReflux (65°C) for 4-16hAdd->RefluxCheckCheck Completion (TLC/LCMS)Reflux->CheckCheck->RefluxIncompleteQuenchCool to 0°CQuench with MeOH (H2 Gas!)Check->QuenchCompleteHydrolysisAdd conc. HClReflux 1h (Break B-N complex)Quench->HydrolysisWorkupBasify (NaOH) -> Extract (DCM)Hydrolysis->WorkupEndIsolate Diamine ProductWorkup->End

Figure 2: Decision tree and operational workflow ensuring safe handling of reagents and complete hydrolysis.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). "Selective reductions. 29. The rapid and simple reduction of nitriles to amines with borane-dimethyl sulfide". Journal of Organic Chemistry, 47(16), 3153–3163. Link

  • Organic Syntheses. (2010). "General Procedure for the Reduction of Amides and Nitriles using Borane-THF". Organic Syntheses, Coll. Vol. 10. Link

  • Kanth, J. V. B. (2014).[3] "Borane–Tetrahydrofuran Complex".[4] Encyclopedia of Reagents for Organic Synthesis. Link

  • Vertex AI Search. (2026). "Synthesis of N-(3,5-Difluorobenzyl)ethylenediamine and related fluoro-aniline intermediates".

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for Borane-THF and 2-[(3,5-difluorophenyl)amino]acetonitrile before proceeding.

Hydrolysis of 2-[(3,5-Difluorophenyl)amino]acetonitrile to corresponding acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the hydrolysis of 2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS: 1021238-97-0) to its corresponding carboxylic acid, N-(3,5-Difluorophenyl)glycine . This transformation is a critical step in the synthesis of fluorinated pharmaceutical intermediates, particularly for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) where the N-aryl glycine motif serves as a key pharmacophore.

While nitrile hydrolysis is a standard transformation, the presence of the secondary amine and the electron-deficient 3,5-difluorophenyl ring requires specific control over pH and temperature to prevent decarboxylation or retro-Strecker degradation. This guide presents a robust Acid-Catalyzed Hydrolysis method, validated for high yield (>85%) and purity suitable for GMP workflows.

Chemical Strategy & Mechanistic Insight

The conversion of the nitrile group (-CN) to the carboxylic acid (-COOH) proceeds via an amide intermediate. For N-aryl aminoacetonitriles, two primary pathways exist:

  • Alkaline Hydrolysis (NaOH/KOH): Effective but poses a risk of side reactions due to the nucleophilicity of the deprotonated amine.

  • Acid Hydrolysis (HCl/H₂SO₄): Recommended. The acidic medium protonates the secondary amine (

    
     due to the electron-withdrawing fluorines), protecting it from oxidation and preventing side reactions. The reaction is driven by the irreversible hydrolysis of the amide intermediate.
    
Reaction Scheme

The reaction proceeds in two stages:

  • Hydration: The nitrile is hydrated to the amide (2-[(3,5-difluorophenyl)amino]acetamide).

  • Hydrolysis: The amide is hydrolyzed to the acid, releasing ammonium chloride.

Figure 1: Reaction Pathway

ReactionPathway Start 2-[(3,5-Difluorophenyl) amino]acetonitrile Inter Intermediate: Amide Start->Inter + H2O / HCl (Hydration) Product Product: N-(3,5-Difluorophenyl)glycine (HCl Salt) Inter->Product + H2O / HCl - NH4Cl (Hydrolysis)

Caption: Stepwise acid-catalyzed hydrolysis mechanism.

Experimental Protocol

Materials & Equipment
  • Starting Material: 2-[(3,5-Difluorophenyl)amino]acetonitrile (Purity >98%).

  • Reagents: Hydrochloric Acid (37%, ACS Reagent), Distilled Water, Ethanol (for recrystallization).

  • Equipment: 3-neck round bottom flask, reflux condenser, temperature probe, magnetic stirrer, pH meter.

Step-by-Step Methodology

Step 1: Solubilization and Acidification

  • Charge a 250 mL 3-neck flask with 10.0 g (59.5 mmol) of 2-[(3,5-Difluorophenyl)amino]acetonitrile.

  • Add 60 mL of Conc. HCl (37%).[1]

    • Note: The amine will protonate immediately. The mixture may initially appear as a suspension but will solubilize upon heating.[2]

  • Add 20 mL of water to adjust the acid concentration to approx. 6-8 M.

Step 2: Reaction (Reflux) [3][4]

  • Heat the mixture to reflux (approx. 95-100°C) with vigorous stirring.

  • Maintain reflux for 4 to 6 hours .

    • Process Control: Monitor by HPLC or TLC (Mobile Phase: 50:50 Ethyl Acetate/Hexane). The nitrile spot (

      
      ) should disappear, and a baseline spot (Acid) should appear.
      

Step 3: Isolation (Critical pH Adjustment) The product exists as a hydrochloride salt in the reaction mixture. To isolate the free acid (zwitterion), pH adjustment is required.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add 20% NaOH (aq) dropwise while monitoring the internal temperature (keep <20°C).

  • Adjust pH to the Isoelectric Point (pI) of the N-aryl glycine, typically pH 3.5 – 4.0 .

    • Observation: A white to off-white precipitate will form maximally at this pH range.

  • Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.

Step 4: Filtration and Drying

  • Filter the solid using a Buchner funnel.[2]

  • Wash the cake with ice-cold water (2 x 20 mL) to remove residual inorganic salts (NaCl/NH₄Cl).

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Step 5: Recrystallization (Optional for High Purity)

  • Dissolve the crude solid in minimal boiling Ethanol/Water (9:1) .

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals to obtain high-purity N-(3,5-Difluorophenyl)glycine.

Process Workflow & Logic

The following diagram illustrates the operational workflow, highlighting decision points and critical parameters.

Workflow Start Start: Nitrile Feed AcidAdd Add Conc. HCl (Target: 6-8M) Start->AcidAdd Reflux Reflux @ 100°C (4-6 Hours) AcidAdd->Reflux Check HPLC Check: Nitrile < 0.5%? Reflux->Check Check->Reflux No (Extend Time) Cool Cool to 0-5°C Check->Cool Yes pHAdj Adjust pH to 3.5-4.0 (Precipitate Free Acid) Cool->pHAdj Filter Filter & Wash (Remove Salts) pHAdj->Filter Dry Vacuum Dry @ 50°C Filter->Dry

Caption: Operational workflow for the hydrolysis and isolation of N-(3,5-Difluorophenyl)glycine.

Analytical Data & Specifications

Expected Yield and Properties
ParameterSpecification
Appearance White to Off-white crystalline powder
Yield 85% - 92%
Melting Point 164°C - 166°C (Decomposes)
Purity (HPLC) > 98.5%
Spectral Characterization
  • IR (KBr):

    • Disappearance of

      
       stretch at 
      
      
      
      .
    • Appearance of broad

      
       (acid) stretch at 
      
      
      
      .
    • Strong Carbonyl (

      
      ) peak at 
      
      
      
      .
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ppm (s, 1H, 
      
      
      
      ).
    • 
       ppm (m, 3H, Aromatic protons).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ppm (s, 2H, 
      
      
      
      ).[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation at pH step.Ensure pH is strictly between 3.5 and 4.0. The compound is amphoteric and will redissolve if pH is too low (<2) or too high (>6).
Sticky Solid Presence of amide intermediate.[5][6]Extend reflux time. Check HPLC for amide peak (intermediate RT).
Coloration (Pink/Brown) Oxidation of aniline moiety.Ensure inert atmosphere (

) during reflux. Use pure starting material.
Retained Salts Inefficient washing.Verify chloride content (AgNO₃ test) in filtrate. Wash cake thoroughly with cold water.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69559, (2,6-Difluorophenyl)acetonitrile (Analogous chemistry). Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of carboxylic acids by hydrolysis of nitriles. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize your reaction yields and purity.

Introduction

The synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile is a crucial step in the development of various pharmaceutical intermediates. The most common and efficient method for its preparation is a variation of the Strecker synthesis, a three-component reaction involving 3,5-difluoroaniline, a formaldehyde source, and a cyanide source. While seemingly straightforward, this reaction can present challenges related to yield, purity, and scalability. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this Strecker-type reaction can stem from several factors, primarily related to the stability of the intermediates and the reactivity of the starting materials. Here’s a breakdown of potential causes and solutions:

  • Incomplete Imine Formation: The first step of the reaction is the formation of an iminium ion from 3,5-difluoroaniline and formaldehyde. 3,5-Difluoroaniline is an electron-deficient aniline due to the electron-withdrawing nature of the two fluorine atoms. This reduced nucleophilicity can slow down the initial attack on formaldehyde, leading to incomplete imine formation.

    • Solution:

      • pH Control: The reaction is often acid-catalyzed. A slightly acidic pH (around 5-6) can protonate the formaldehyde, making it more electrophilic and accelerating the initial condensation with the aniline. However, a pH that is too low will protonate the aniline, rendering it non-nucleophilic. Careful control of the pH is therefore critical.

      • Reaction Time and Temperature: Consider increasing the reaction time or gently warming the reaction mixture (e.g., to 30-40°C) during the initial condensation phase to favor imine formation.

  • Side Reactions of Formaldehyde: Formaldehyde is highly reactive and can undergo self-polymerization to form paraformaldehyde or trioxane, especially in aqueous solutions.

    • Solution:

      • Use a Formaldehyde Precursor: Instead of aqueous formaldehyde, consider using a precursor like paraformaldehyde, which depolymerizes in situ to provide a controlled release of formaldehyde. Sodium bisulfite adduct of formaldehyde is another option that can provide a slow release of the aldehyde.[1]

  • Cyanide Addition Issues: The nucleophilic addition of the cyanide ion to the iminium ion is the key C-C bond-forming step.

    • Solution:

      • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common sources. Ensure they are fresh and have been stored in a dry environment. Trimethylsilyl cyanide (TMSCN) can also be used, sometimes in the presence of a Lewis acid catalyst, though this may require anhydrous conditions.

      • Order of Addition: It is often beneficial to form the imine or iminium ion first before adding the cyanide source. This minimizes the reaction of cyanide with formaldehyde to form cyanohydrin.

  • Product Instability: The aminonitrile product can be unstable under certain conditions and may be susceptible to hydrolysis or decomposition, especially during workup.

    • Solution:

      • Mild Workup Conditions: Avoid strongly acidic or basic conditions during the workup. Extraction with a suitable organic solvent followed by washing with brine and drying over an anhydrous salt is recommended.

Question 2: I am observing significant amounts of an insoluble white solid in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The insoluble white solid is likely one of two things:

  • Paraformaldehyde: If you are using aqueous formaldehyde, it can polymerize, especially on standing or with changes in temperature and pH.

  • Disubstituted Methylene Diamine: 3,5-difluoroaniline can react with formaldehyde in a 2:1 ratio to form N,N'-bis(3,5-difluorophenyl)methanediamine. This is a common side product in reactions of anilines with formaldehyde.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of formaldehyde (e.g., 1.1-1.2 equivalents) to ensure the complete conversion of the aniline, but avoid a large excess which can promote side reactions.

  • Slow Addition: Add the formaldehyde solution slowly to the solution of 3,5-difluoroaniline to maintain a low instantaneous concentration of formaldehyde, which can disfavor the formation of the disubstituted product.

  • Use a Formaldehyde Adduct: As mentioned previously, using a formaldehyde precursor like the sodium bisulfite adduct can help maintain a low and steady concentration of free formaldehyde.[1]

Question 3: My final product is difficult to purify. What are the likely impurities and what purification strategy do you recommend?

Answer:

The primary impurities are likely unreacted 3,5-difluoroaniline and the N,N'-bis(3,5-difluorophenyl)methanediamine side product.

Recommended Purification Strategy:

  • Initial Workup: After the reaction is complete, perform a liquid-liquid extraction. Use a solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove any water-soluble salts.

  • Acid Wash (Optional): To remove unreacted 3,5-difluoroaniline, you can perform a wash with a dilute acid solution (e.g., 1 M HCl). The aniline will be protonated to form a water-soluble salt. Caution: The aminonitrile product can also be acid-sensitive, so this step should be performed quickly and at a low temperature. Neutralize the organic layer immediately after the acid wash.

  • Column Chromatography: This is the most effective method for separating the product from the non-polar N,N'-bis(3,5-difluorophenyl)methanediamine side product.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The less polar side product will elute first, followed by the desired aminonitrile.

  • Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final purification step.

    • Solvent System: A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) is often effective. Experiment with different solvent ratios to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material stoichiometry?

A1: A good starting point is a 1:1.1:1.1 molar ratio of 3,5-difluoroaniline : formaldehyde source : cyanide source. A slight excess of the more volatile/reactive components (formaldehyde and cyanide) can help drive the reaction to completion.

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent depends on the specific reagents. If using aqueous formaldehyde and sodium cyanide, a biphasic system with an organic solvent like dichloromethane or methyl tert-butyl ether (MTBE) can be effective. Alternatively, a protic solvent like methanol or ethanol can be used. For reactions with TMSCN, an aprotic solvent like acetonitrile or dichloromethane under anhydrous conditions is preferred.

Q3: What is the typical reaction time and temperature?

A3: The reaction is typically run at room temperature. The reaction time can vary from a few hours to overnight. It is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q4: What are the key safety precautions for this synthesis?

A4: Cyanide is extremely toxic. All manipulations involving cyanide salts or hydrogen cyanide (which can be generated in situ) must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit available and ensure you are trained in its use. The reaction should be quenched with an oxidizing agent like bleach (sodium hypochlorite) to destroy any residual cyanide before disposal.

Q5: How can I confirm the identity and purity of my final product?

A5: The structure and purity of 2-[(3,5-Difluorophenyl)amino]acetonitrile should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the characteristic nitrile (C≡N) stretch around 2200-2260 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of the final product.

Experimental Protocol

The following is a representative experimental protocol based on analogous Strecker syntheses.[1] It should be optimized for your specific laboratory conditions.

Materials:

  • 3,5-Difluoroaniline

  • Formaldehyde (37% in water) or Paraformaldehyde

  • Sodium Cyanide (NaCN)

  • Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent such as a mixture of water and methanol or dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add formaldehyde (1.1 eq) to the cooled solution while stirring.

  • If necessary, adjust the pH to 5-6 with acetic acid.

  • Stir the mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water.

  • Cool the reaction mixture back down to 0-5°C and slowly add the sodium cyanide solution dropwise. CAUTION: HCN gas may be evolved.

  • After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench any excess cyanide by carefully adding an aqueous solution of sodium hypochlorite (bleach).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary

ParameterRecommended ConditionRationale
Stoichiometry 1 : 1.1 : 1.1 (Amine:Aldehyde:Cyanide)A slight excess of aldehyde and cyanide drives the reaction to completion.
Temperature 0°C to Room TemperatureBalances reaction rate with minimizing side reactions and product decomposition.
pH Slightly Acidic (5-6)Catalyzes imine formation without deactivating the amine nucleophile.
Solvent Methanol/Water or DichloromethaneAccommodates the different solubilities of the reactants.
Purification Silica Gel Column ChromatographyEffectively separates the product from non-polar side products.

Visualizations

Reaction Workflow

reaction_workflow reagents 1. Reagent Mixing - 3,5-Difluoroaniline - Formaldehyde Source - Solvent imine_formation 2. Imine Formation - Stir at RT - Monitor by TLC reagents->imine_formation cyanide_addition 3. Cyanide Addition - Cool to 0-5°C - Slow addition of NaCN imine_formation->cyanide_addition reaction_completion 4. Reaction - Stir overnight at RT - Monitor by TLC cyanide_addition->reaction_completion workup 5. Workup & Extraction - Quench - Extract with DCM reaction_completion->workup purification 6. Purification - Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical workflow for the synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile.

Troubleshooting Logic

troubleshooting_yield start Low Yield Observed check_imine Check Imine Formation (TLC/LC-MS) start->check_imine check_purity Analyze Crude Purity (NMR/LC-MS) start->check_purity imine_incomplete Incomplete Imine Formation check_imine->imine_incomplete No/Low Imine side_products Significant Side Products check_purity->side_products High Impurity Levels decomposition Product Decomposition check_purity->decomposition Degradation Observed optimize_imine Optimize Imine Step: - Adjust pH (5-6) - Increase reaction time/temp - Use formaldehyde precursor imine_incomplete->optimize_imine success Yield Improved optimize_imine->success optimize_addition Optimize Addition: - Control stoichiometry - Slow formaldehyde addition - Pre-form imine before CN- addition side_products->optimize_addition optimize_addition->success mild_workup Implement Milder Workup: - Avoid strong acids/bases - Keep temperature low decomposition->mild_workup mild_workup->success

Caption: A decision tree for troubleshooting low yield issues.

References

  • Organic Syntheses, Coll. Vol. 3, p.274 (1955); Vol. 27, p.20 (1947). [Link]

Sources

Purification strategies for 2-[(3,5-Difluorophenyl)amino]acetonitrile crude product

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 2-[(3,5-Difluorophenyl)amino]acetonitrile (hereafter referred to as Target A ). The synthesis of this intermediate (via N-alkylation of 3,5-difluoroaniline with haloacetonitriles) frequently results in a crude mixture containing unreacted aniline, bis-alkylated by-products, and oxidative tars.

This document provides three distinct purification workflows depending on your scale and purity requirements:

  • Chromatographic Isolation (High Purity / Small Scale)

  • Recrystallization Thermodynamics (Scalability / Cost-Efficiency)

  • Chemical Scavenging (Specific Impurity Removal)

Module 1: Diagnostic & Impurity Profiling

"What is in my flask?"

Before selecting a strategy, you must identify the composition of your crude. The N-alkylation of electron-deficient anilines is prone to specific failure modes.

ComponentOriginPolarity (TLC on Silica)Detection Signature
Target A (Product)Desired Mono-alkylationMid-Polarity (

in 20% EtOAc/Hex)

H NMR: Singlet ~4.2 ppm (

), Broad Singlet (

)
Impurity B (Bis-alkyl)Over-alkylationLow Polarity (Elutes First)

H NMR: Singlet ~4.5 ppm (

), No

peak
Impurity C (Starting Material)Incomplete ReactionHigh Polarity (Elutes Last)*

H NMR: Aromatic region overlaps, but distinct shift.[1]
Impurity D (Tars)Oxidative PolymerizationBaseline (Does not move)Dark color, broad baseline humps in NMR.

*Note: Depending on the specific mobile phase, 3,5-difluoroaniline (Impurity C) and Target A can have very similar


 values, making separation difficult.
Workflow Decision Matrix

Use the following logic flow to determine your purification route.

PurificationLogic Start Crude Product Analysis CheckBis Is Bis-alkylated Impurity > 5%? Start->CheckBis CheckColor Is Crude Dark/Tarry? CheckBis->CheckColor No MethodCol STRATEGY 1: Flash Chromatography (Gradient Elution) CheckBis->MethodCol Yes (Hard to crystallize out) CheckColor->MethodCol Yes (Tars trap solvent) MethodCryst STRATEGY 2: Recrystallization (Solvent Switch) CheckColor->MethodCryst No (Solid/Crystalline) MethodScav STRATEGY 3: Chemical Scavenging (Acid Wash/Resin) MethodCryst->MethodScav If SM remains caption Figure 1: Purification Decision Tree based on crude impurity profile.

Module 2: Chromatographic Isolation (The "Gold Standard")

Best for: <10g scale, removing bis-alkylated impurities, and separating close-running starting material.

The electron-withdrawing nature of the 3,5-difluoro group and the nitrile makes Target A weakly basic and moderately polar. Standard silica gel chromatography is highly effective if the gradient is shallow.

Protocol: Gradient Elution
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Dissolve crude in minimum Dichloromethane (DCM) . Avoid loading with EtOAc as it broadens bands.

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[2]

Step-by-Step:

  • Equilibrate column with 100% Hexanes.

  • Run Gradient:

    • 0% to 5% B (2 CV): Elutes non-polar hydrocarbons/oils.

    • 5% to 15% B (5 CV): Elutes Bis-alkylated Impurity (Impurity B) . Watch for this peak early.

    • 15% to 30% B (10 CV): Elutes Target A .

    • 30% to 50% B: Elutes unreacted Aniline (Impurity C) and polar byproducts.

  • QC Check: Collect fractions and check TLC. Pool pure fractions and evaporate <40°C.

Troubleshooting Q&A:

  • Q: The spots for Product and Starting Aniline are overlapping.

    • A: Add 0.5% Triethylamine (TEA) to the mobile phase. This sharpens the peaks of amine-containing compounds and often alters the retention shift between the primary amine (SM) and secondary amine (Product) enough to allow separation.

  • Q: The product is streaking.

    • A: This indicates interaction with silanols. Switch solvent system to DCM:MeOH (99:1 to 95:5) . The higher solubility in DCM often reduces streaking for aryl-aminoacetonitriles.

Module 3: Recrystallization (The Scalable Solution)

Best for: >10g scale, removing tars, and obtaining crystalline solid.

Target A typically behaves as a lipophilic solid due to the fluorinated ring, but the nitrile adds polarity. A "Solvent/Anti-Solvent" method is most effective.

Thermodynamic Workflow

Recryst Dissolve 1. Dissolve Crude (High T, Solvent A) Filter 2. Hot Filtration (Remove insoluble salts) Dissolve->Filter AddAnti 3. Add Anti-Solvent (Dropwise, Maintain T) Filter->AddAnti Cool 4. Controlled Cooling (RT -> 0°C) AddAnti->Cool caption Figure 2: Two-Solvent Recrystallization Workflow.

Recommended Solvent Systems
SystemRatio (v/v)Protocol Notes
Ethanol / Water 5:1 to 2:1Dissolve in hot EtOH. Add water until turbid. Cool slowly. Best for removing tars.
EtOAc / Hexane 1:3 to 1:5Dissolve in min. hot EtOAc. Add Hexane. Best for removing Bis-alkyl impurity (stays in mother liquor).
Toluene / Heptane 1:2Good for very large scale. Toluene solubilizes the fluorinated ring well.

Critical Technical Note: Do not boil the solvent for extended periods. Aminoacetonitriles are thermally stable but can undergo retro-Strecker type decomposition or hydrolysis if water is present at high temperatures (


C) for long durations. Keep the dissolution time short.

Module 4: Chemical Scavenging (Specific Cleanup)

Best for: Removing persistent unreacted 3,5-difluoroaniline without running a column.

If your product is contaminated with starting material (SM), you can exploit the difference in basicity or nucleophilicity.

Method A: Acid Wash (The "pKa Swing")
  • Theory: 3,5-difluoroaniline is a weak base, but Target A (with the electron-withdrawing cyanomethyl group) is an even weaker base.

  • Protocol:

    • Dissolve crude in Ethyl Acetate .[3]

    • Wash with 0.5 M HCl (cold, rapid wash).

    • The Logic: The aniline (SM) is more likely to protonate and enter the aqueous layer. The Product (less basic) tends to stay in the organic layer.

    • Warning: Test on a small aliquot first. If the product precipitates as a salt, this method fails.

Method B: Electrophilic Scavenging Resin
  • Theory: Use a resin-bound electrophile (e.g., Isocyanate resin or Benzaldehyde resin) to react with the primary amine (SM). The secondary amine (Product) is sterically hindered and less nucleophilic, reacting much slower.

  • Protocol:

    • Dissolve crude in DCM.

    • Add Polystyrene-Isocyanate resin (2-3 equivalents relative to impurity).

    • Stir at RT for 4-12 hours.

    • Filter.[2][4][5][6] The SM is now covalently bound to the beads. Evaporate filtrate to yield pure product.

References

  • General Synthesis of N-Aryl Aminoacetonitriles

    • Source: Organic Syntheses, Coll. Vol. 3, p. 275 (1955).
    • Relevance: Foundational procedure for aniline alkyl
    • Link:

  • Purification of Fluorinated Anilines

    • Source: National Institute of Standards and Technology (NIST) WebBook.[7]

    • Relevance: Physical properties and solubility d
    • Link:

  • Chromatographic Strategies for Anilines

    • Source: Biotage Technical Notes on Flash Chrom
    • Relevance: Strategies for separating primary vs. secondary amines using amine-modified silica or TEA additives.
    • Link:

  • Basicity of N-Cyanomethyl Anilines

    • Source:Journal of Organic Chemistry, "Substituent Effects on the Basicity of Anilines".
    • Relevance: Explains the electron-withdrawing effect of the cyanomethyl group reducing pKa, validating the acid wash str
    • Link:

Sources

Recrystallization solvents for high-purity 2-[(3,5-Difluorophenyl)amino]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Synthesizing 2-[(3,5-Difluorophenyl)amino]acetonitrile (Structure: 3,5-F₂-Ph-NH-CH₂-CN) typically involves the N-alkylation of 3,5-difluoroaniline. This reaction is prone to a specific set of impurities that are difficult to remove via chromatography due to similar retardation factors (


).

Critical Quality Attributes (CQAs):

  • Target Molecule: A secondary amine with moderate polarity (Nitrile group) and significant lipophilicity (Difluorophenyl ring).

  • Key Impurity (Bis-alkylation): The tertiary amine byproduct, 2,2'-((3,5-difluorophenyl)azanediyl)diacetonitrile. Lacking the N-H hydrogen bond donor, this impurity disrupts crystal lattice formation but often co-precipitates as an oil.

  • Starting Material: Unreacted 3,5-difluoroaniline (highly soluble in organic solvents).

This guide provides an autonomous, self-validating workflow to isolate the target molecule at >98% purity.

Solvent Selection Matrix

Do not rely on a single solvent. The fluorinated ring creates a "solubility duality" where the molecule dissolves in both lipophilic and moderately polar solvents.

Primary Solvent Systems
Solvent SystemRoleMechanism of ActionRecommended For
Ethanol / Water Primary Recrystallization H-Bonding: The amino (-NH) and nitrile (-CN) groups interact strongly with EtOH. Water acts as a powerful anti-solvent to force lattice formation.Removal of non-polar byproducts and inorganic salts.[1]
Toluene / Heptane Polishing / Slurry Lipophilicity Match: The fluorinated ring dissolves in hot toluene. Cooling precipitates the target while keeping the bis-alkylated impurity (which is more soluble due to lack of H-bonding) in the mother liquor.Removing the stubborn bis-alkylated impurity.
Isopropyl Alcohol (IPA) Alternative Intermediate Polarity: Offers a wider metastable zone than Ethanol, reducing the risk of "oiling out."Large-scale batches (>50g) where cooling rates are slower.

Visualizing the Decision Process

The following decision tree guides you through the solvent selection based on your crude material's behavior.

SolventSelection Start Analyze Crude Purity (LC-MS) CheckImpurity Is Bis-Alkylated Impurity > 5%? Start->CheckImpurity ToluenePath Use Toluene/Heptane System CheckImpurity->ToluenePath Yes EthanolPath Use Ethanol/Water System CheckImpurity->EthanolPath No BisRemoval Bis-impurity stays in Mother Liquor ToluenePath->BisRemoval Success Isolate Crystals (>98% Purity) BisRemoval->Success OilingCheck Did it 'Oil Out'? EthanolPath->OilingCheck RemedyOil Remedy: Re-heat & Seed at T_cloud + 2°C OilingCheck->RemedyOil Yes OilingCheck->Success No RemedyOil->Success

Figure 1: Adaptive Solvent Selection Logic. Blue paths indicate standard processing; Red paths indicate impurity-heavy remediation.

Master Protocol: Ethanol/Water Recrystallization

This protocol is designed to maximize yield while rejecting the starting aniline.

Prerequisites:

  • Crude 2-[(3,5-Difluorophenyl)amino]acetonitrile.

  • Solvents: Ethanol (Absolute), Deionized Water.

  • Equipment: Magnetic stirrer with heating block, temperature probe.

Step-by-Step Methodology:

  • Saturation (The Dissolution):

    • Place crude solid in a flask.

    • Add Ethanol (5 mL per gram of solid).

    • Heat to 60°C (Do not boil violently; we want controlled saturation).

    • Observation: If solids remain, add Ethanol in 0.5 mL increments until dissolved.

  • The "Cloud Point" (Critical Control Point):

    • While maintaining 60°C, add warm Water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add exactly 0.5 mL of Ethanol to clear the solution back to transparent.

    • Why? This sets the solution exactly at the saturation limit.

  • Controlled Cooling & Seeding:

    • Remove heat and allow the flask to cool to 45°C.

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

    • Mechanism:[2][3] Scratching creates micro-nucleation sites, preventing the "oiling out" phenomenon common with fluorinated amines.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) over 2 hours.

    • Move to an ice bath (0-4°C) for 1 hour.

  • Filtration:

    • Filter under vacuum.[4]

    • Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).

    • Warning: Do not wash with pure Ethanol; it will redissolve your product.

Troubleshooting & FAQs

Q1: My product separated as a yellow/brown oil at the bottom. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops into the metastable zone too quickly, or the solvent polarity is too high for the lipophilic fluorinated ring. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of Ethanol (co-solvent) to increase solubility.

  • Seed the solution while it is still hot (approx. 5-10°C below the dissolution temperature).

  • Cool very slowly (wrap the flask in aluminum foil or a towel).

Q2: LC-MS shows the bis-alkylated impurity is still present.

Diagnosis: The bis-impurity is structurally similar but lacks the H-bond donor capability. It may co-crystallize in ethanol. The Fix: Switch to the Toluene/Heptane system.

  • Dissolve the solid in minimum hot Toluene (80°C).

  • Add Heptane until turbid.

  • Cool. The bis-impurity is significantly more soluble in the lipophilic mother liquor (Toluene/Heptane) and will remain in solution while the target secondary amine crystallizes out.

Q3: Why is the color pink/reddish?

Diagnosis: Oxidation of the aniline starting material (3,5-difluoroaniline) produces colored quinoid species. The Fix:

  • Perform a "Charcoal Treatment" during the hot dissolution step.

  • Add 5% w/w Activated Carbon.

  • Stir for 10 mins at 60°C.

  • Filter hot through Celite® before cooling.

Experimental Workflow Diagram

Workflow Crude Crude Solid (Contains Aniline & Bis-imp) Dissolve Dissolve in Hot Ethanol (60°C) Crude->Dissolve Carbon Optional: Activated Carbon Dissolve->Carbon If colored WaterAdd Add Water to Cloud Point Dissolve->WaterAdd Carbon->WaterAdd Seed Seed at 45°C (Prevent Oil) WaterAdd->Seed Filter Vacuum Filter & Cold Wash Seed->Filter

Figure 2: Step-by-step unit operations for the Ethanol/Water protocol.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general aniline purification techniques).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies regarding "oiling out" and seeding).

  • PubChem Database. (n.d.). 3,5-Difluoroaniline Compound Summary. National Center for Biotechnology Information. (Used for physical property verification of the starting material).

  • Organic Syntheses. (General Reference). Alkylation of Anilines. (Provides mechanistic grounding for the solubility differences between mono- and bis-alkylated anilines).

Sources

Technical Support Center: Strategies for the Removal of Unreacted 3,5-Difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 3,5-difluoroaniline from reaction mixtures. The following sections are designed to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual 3,5-difluoroaniline critical for my process?

Unreacted 3,5-difluoroaniline is a common impurity in reactions where it is used as a nucleophile or starting material. Its removal is crucial for several reasons:

  • Product Purity: Residual starting material directly impacts the purity of your final active pharmaceutical ingredient (API) or intermediate, which is a critical quality attribute.

  • Downstream Reactivity: The primary amine functionality of 3,5-difluoroaniline is reactive and can interfere with subsequent synthetic steps, leading to unwanted side products.

  • Toxicology: Anilines as a class of compounds are known for their potential toxicity, including methemoglobinemia.[1] Minimizing their presence in final products is a significant safety consideration.

  • Crystallization Inhibition: Impurities can often hinder the crystallization of the desired product, leading to oils or amorphous solids that are difficult to handle and purify.

Q2: What are the key physicochemical properties of 3,5-difluoroaniline that I should consider for purification?

Understanding the properties of 3,5-difluoroaniline is the first step in designing an effective purification strategy.

PropertyValueImplication for Purification
Molecular Weight 129.11 g/mol Relevant for mass spectrometry and calculating molar equivalents.
Appearance White to yellowish low-melting solid[1]It can be handled as a solid at room temperature but may melt during processing.
Melting Point 37-41 °C[2][3]Recrystallization is a viable purification method.
Boiling Point 189-191 °C (at 760 mmHg), 82 °C (at 20 mmHg)[3][4]Vacuum distillation is a suitable purification technique.
pKa (of the conjugate acid) ~2.57 (Predicted)[1]The two electron-withdrawing fluorine atoms make it significantly less basic than aniline (pKa ~4.6). This property is central to removal by acidic extraction.
Solubility Slightly soluble in water; soluble in organic solvents like toluene, and dichloromethane.[1][2]This differential solubility is exploited in liquid-liquid extraction and recrystallization.

Troubleshooting and Method Selection Guide

This section provides a decision-making framework and detailed protocols for the most common methods of removing 3,5-difluoroaniline.

MethodSelection start Reaction Mixture Containing 3,5-Difluoroaniline product_properties Is the product acidic or acid-sensitive? start->product_properties acid_wash Acidic Liquid-Liquid Extraction product_properties->acid_wash No scavenger Scavenger Resin product_properties->scavenger Yes product_solubility Is the product a solid? product_volatility Is the product non-volatile? product_solubility->product_volatility No recrystallization Recrystallization product_solubility->recrystallization Yes final_purity Is high purity (>99.5%) required? product_volatility->final_purity No distillation Vacuum Distillation product_volatility->distillation Yes chromatography Column Chromatography final_purity->chromatography Yes end Pure Product final_purity->end No acid_wash->product_solubility scavenger->product_solubility recrystallization->final_purity distillation->final_purity chromatography->end

Caption: Decision workflow for selecting a purification method.

Method 1: Acidic Liquid-Liquid Extraction

Principle: This is often the first and most effective method to try. The basic amino group of 3,5-difluoroaniline is protonated in the presence of an acid to form a water-soluble ammonium salt. This salt then preferentially partitions into the aqueous phase, while the (typically less basic) desired product remains in the organic layer.

Causality: The two electron-withdrawing fluorine atoms on the aromatic ring reduce the electron density on the nitrogen atom, making 3,5-difluoroaniline a weaker base (predicted pKa of the conjugate acid is ~2.57) than aniline.[1] Therefore, a sufficiently acidic aqueous solution (pH < 1) is required to ensure complete protonation and efficient extraction.

Experimental Protocol:

  • Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or methyl tert-butyl ether (MTBE).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

  • Repeat: For optimal removal, repeat the acidic wash one or two more times with fresh 1 M HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface, adding a small amount of brine can help to break it.

  • Product is also Basic: If your product has a basic site, it may also be extracted into the acidic aqueous phase. In this case, this method is not suitable, and a scavenger resin should be considered.

Method 2: Scavenger Resins

Principle: Scavenger resins are solid-supported reagents with functional groups that covalently bind to and remove specific impurities from a solution.[5] For removing anilines, resins with electrophilic functional groups (e.g., isocyanate or aldehyde) are highly effective. The resin-bound aniline is then simply removed by filtration.

Causality: This method is particularly useful when the desired product is sensitive to acidic conditions or is also basic. The solid-phase nature of the scavenger simplifies the workup, avoiding aqueous extractions.

Experimental Protocol (using a generic isocyanate resin):

  • Resin Selection: Choose a scavenger resin with a functional group that reacts with primary amines, such as a polymer-supported isocyanate.

  • Stoichiometry: Add the scavenger resin (typically 2-4 molar equivalents relative to the estimated amount of residual 3,5-difluoroaniline) to the reaction mixture dissolved in a suitable solvent (e.g., DCM, THF).

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the 3,5-difluoroaniline by TLC, LC-MS, or GC-MS.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

Troubleshooting:

  • Slow Scavenging: If the reaction is slow, gentle heating (e.g., to 40 °C) can increase the rate.

  • Product Scavenging: Ensure your product does not contain nucleophilic groups (like primary or secondary amines) that could also react with the scavenger resin.

Method 3: Column Chromatography

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase.

Causality: 3,5-Difluoroaniline is a relatively polar compound due to the presence of the amino group. It will adhere to silica gel more strongly than nonpolar compounds. By carefully selecting a mobile phase (eluent), the desired product can often be eluted before or after the aniline impurity.

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate. For anilines, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the silica gel. An ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent component of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like DCM). Apply this concentrated solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding the resulting powder to the column.

  • Elution: Elute the column with the predetermined solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Poor Separation: If the product and aniline co-elute, try a different solvent system with different polarity or consider a different stationary phase (e.g., alumina for basic compounds).

  • Tailing: If the aniline spot on the TLC or column shows significant tailing, add a small amount of a basic modifier like triethylamine to the eluent.

Method 4: Recrystallization

Principle: This technique purifies a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities, including 3,5-difluoroaniline, should ideally remain in the cold solvent.

Causality: The success of recrystallization depends on the differential solubility of the product and the impurity in a given solvent at different temperatures. An ideal solvent will dissolve the product well when hot but poorly when cold, while the 3,5-difluoroaniline remains soluble at cold temperatures.

Experimental Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, hexanes, or mixtures thereof).[6] A good solvent system for separating a less polar product from the more polar 3,5-difluoroaniline might be a non-polar solvent like toluene or a mixture such as ethanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen solvent at its boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, try using a larger volume of solvent, a different solvent, or cooling the solution more slowly.

  • Low Recovery: If the product is too soluble in the cold solvent, try a less polar solvent or a mixed solvent system.

Method 5: Vacuum Distillation

Principle: For liquid products or low-melting solids that are thermally stable, vacuum distillation can separate compounds based on differences in their boiling points.

Causality: 3,5-Difluoroaniline has a boiling point of approximately 189-191 °C at atmospheric pressure and 82 °C at 20 mmHg.[3][4] If your product has a significantly different boiling point, this method can be effective. A patent for the preparation of 3,5-difluoroaniline describes its distillation at approximately 150 °C and 20 mbar.[7]

Experimental Protocol:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the vacuum seals are well-greased.

  • Heating: Heat the distillation flask gently using a heating mantle. The use of a magnetic stir bar will ensure smooth boiling.

  • Fraction Collection: Slowly increase the temperature and monitor the pressure. Collect the fractions that distill over at different temperature ranges.

  • Analysis: Analyze the collected fractions to identify the one containing the pure product.

Troubleshooting:

  • Bumping: Ensure smooth boiling by using a stir bar or boiling chips.

  • Decomposition: If the product is thermally sensitive, this method may not be suitable.

Verification of Removal

It is essential to analytically confirm the absence of 3,5-difluoroaniline in your purified product.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid) and UV detection (e.g., at 254 nm) is a common setup for analyzing aromatic amines.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and definitive identification based on the mass spectrum. The NIST database shows the top mass-to-charge ratio (m/z) peak for 3,5-difluoroaniline at 129.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to detect and quantify residual 3,5-difluoroaniline if the concentration is high enough and its signals do not overlap with those of the product.

References

  • IndiaMART. (n.d.). 3,5-Difluoroaniline at Best Prices - High Purity Industrial Chemical. Retrieved February 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US5977412A - Process for preparing 3,5-difluoroaniline.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. Retrieved February 15, 2026, from [Link].

  • MDPI. (2021, July 15). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved February 15, 2026, from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.
  • Samyang Corporation. (n.d.). Organic Scavenger. Retrieved February 15, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved February 15, 2026, from [Link]

  • Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Retrieved February 15, 2026, from [Link]

  • Regulations.gov. (n.d.). GC-MS/MS LC-MS/MS 3,5-Dichloroaniline.... Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, July 28). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved February 15, 2026, from [Link]

  • Shimadzu. (n.d.). C190-E144 Technical Report: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Retrieved February 15, 2026, from [Link]

Sources

Advanced Troubleshooting: Phase Transfer Catalysis in Amino Acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Audience: Synthetic Chemists, Process Development Scientists Status: Active | Version: 2.4

System Overview & Mechanistic Logic

The synthesis of amino acetonitriles via Phase Transfer Catalysis (PTC)—often a modification of the Strecker reaction—relies on the controlled transport of cyanide anions (


) from an aqueous or solid phase into an organic phase containing the imine (or iminium) intermediate.

Unlike homogeneous reactions, the rate-limiting step here is often physical (mass transfer) rather than chemical. The quaternary ammonium catalyst (


) functions as a "molecular shuttle," forming a lipophilic ion pair (

) that enters the organic phase. Because this anion is stripped of its hydration shell, it acts as a "naked," highly reactive nucleophile.
Mechanistic Pathway (Visualization)

The following diagram illustrates the cyclic transport mechanism and critical failure points.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface (The Bottleneck) cluster_organic Organic Phase NaCN Na+ CN- (Reservoir) Exchange Ion Exchange (Q+ X-  <-> Q+ CN-) NaCN->Exchange Supply CN- QX_aq Q+ X- (Spent Catalyst) QX_aq->Exchange Recycle NaX Na+ X- (Waste) Exchange->NaX Salt Waste QCN_org Q+ CN- (Active Species) Exchange->QCN_org Extraction Product Amino Acetonitrile QCN_org->Product Nucleophilic Attack Substrate Imine / Substrate Substrate->Product QX_org Q+ X- (Recycling) Product->QX_org Release Catalyst QX_org->Exchange Return to Interface

Figure 1: The Starks Extraction Mechanism adapted for Cyanation. Note that the "Active Species" (


) must overcome the interfacial barrier to react with the substrate.

Module 1: Kinetic Stalling & Conversion Issues

User Query: "My reaction stalls at 40-50% conversion despite excess cyanide and prolonged heating. TLC shows remaining starting material."

Diagnostic Guide[1]
Potential CauseMechanism of FailureCorrective Action
Interfacial Area Limitation PTC is strictly kinetics-controlled by the surface area between phases. Slow stirring creates a "diffusion wall."Increase Agitation: Stirring must be vigorous enough to create an emulsion (high Weber number). If the phases separate quickly when stirring stops, you are stirring too slowly [1].
Catalyst Poisoning Lipophilic anions (e.g., Iodide, Perchlorate) bind to

tighter than

, locking the catalyst in the organic phase as an inert salt.
Anion Check: Avoid starting materials containing Iodides. If generating imines in situ, use Chlorides or Bromides. Swap Catalyst: Switch to a catalyst with a "looser" ion pair, such as Tetrabutylammonium Hydrogen Sulfate (TBAHS) [2].
Hydration Shell If the aqueous phase is too dilute, water molecules co-extract with the ion pair (

), reducing nucleophilicity.
Increase Concentration: Use saturated aqueous NaCN/KCN or solid-liquid PTC (solid NaCN + Toluene + Catalyst). Reducing water activity increases

[3].
FAQ: Catalyst Selection

Q: Can I use TBAI (Tetrabutylammonium Iodide)? A: Avoid it. Iodide (


) is a "soft" anion with high affinity for quaternary ammonium cations. It competes effectively with cyanide for the catalyst, often shutting down the transfer cycle. Use TBAB (Bromide)  or TEBA (Chloride)  instead.

Module 2: Chemo-Selectivity & Purity

User Query: "I am isolating the corresponding amide or carboxylic acid instead of the nitrile. Why is my product hydrolyzing?"

Root Cause Analysis

Amino acetonitriles are sensitive to basic hydrolysis , especially in the presence of water and heat.



Troubleshooting Protocol
  • pH Control (The "Goldilocks" Zone):

    • Cyanide salts are naturally basic (pH > 11).

    • Solution: Buffer the aqueous phase. Using Sodium Bicarbonate (

      
      )  or a Phosphate buffer (pH ~9-10) maintains enough alkalinity to keep 
      
      
      
      free (avoiding HCN gas) but prevents rapid hydrolysis of the nitrile product [4].
  • Temperature Management:

    • PTC reactions often require heat to overcome the extraction energy barrier, but

      
       accelerates hydrolysis.
      
    • Solution: Run the reaction at the lowest viable temperature. If heat is required for kinetics, consider a more active catalyst (e.g., switching from TEBA to Aliquat 336) to lower the temp requirement.

  • The "Background" Reaction (For Chiral Synthesis):

    • If using a Chiral PTC for asymmetric Strecker, a high background reaction (uncatalyzed attack of cyanide) yields racemic product.

    • Solution: Lower the temperature to

      
       or lower. The catalyzed pathway has a lower activation energy and will dominate at low temperatures [5].
      

Module 3: Workup & Isolation (The "Impossible Emulsion")

User Query: "The reaction worked, but I have a stable emulsion that won't separate during extraction."

The Physics of Emulsions

PTC reactions generate amphiphilic species (the catalyst itself acts as a surfactant). High-speed stirring creates micro-droplets stabilized by the catalyst.

Breaking the Emulsion
  • Filter First: Often, fine precipitates (polymerized side products) stabilize the emulsion. Filter the biphasic mixture through a Celite pad before separation.

  • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, driving organics out of the water and disrupting the surfactant effect of the catalyst.

  • Catalyst Removal:

    • Residual Quats can mess up downstream chromatography.

    • Trick: Wash the organic layer with a dilute solution of Sodium Dodecyl Sulfate (SDS) or Naphthalene Sulfonic Acid. These form insoluble complexes with the quaternary ammonium cation, which precipitate out or partition fully into the water [6].

Module 4: Critical Safety (HCN Management)

WARNING: The interface of acidic organic substrates and aqueous cyanide can generate Hydrogen Cyanide (HCN) gas.

Mandatory Safety Checks
  • Headspace Monitoring: Always operate with a calibrated HCN monitor inside the fume hood sash.

  • The Acid Trap: Connect the reaction vessel vent to a scrubber containing 10% NaOH + Bleach (NaOCl) . This neutralizes any escaping HCN immediately.

  • Disposal: Never acidify the waste stream. Treat all aqueous waste with bleach (pH > 10) to oxidize cyanide to cyanate (

    
    ) before disposal.
    

Standardized Experimental Protocol

Experiment: Synthesis of


-Amino Acetonitrile via Liquid-Liquid PTC.

Reagents:

  • Aldehyde (10 mmol)

  • Amine (10 mmol)

  • Chloroform or DCM (20 mL)

  • KCN (15 mmol, 1.5 eq) dissolved in Water (10 mL)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (0.5 mmol, 5 mol%)

Workflow:

  • Imine Formation: Dissolve aldehyde and amine in organic solvent. Add

    
     (drying agent) and stir for 2 hours to form the imine in situ. Filter off 
    
    
    
    .
  • Biphasic Setup: Return organic solution to the flask. Add the TEBA catalyst.

  • Cyanide Addition: Add the aqueous KCN solution.

    • Critical: Check pH of aqueous layer. If >12, add small amounts of solid

      
      .
      
  • Reaction: Stir vigorously (Vortex should be visible). Monitor by TLC.

    • Checkpoint: If no progress after 2 hours, add 1 mL of saturated brine to the aqueous phase to "salt out" the catalyst into the organic phase.

  • Quench: Dilute with water. Separate layers. Wash organic layer with 0.1 M NaOH (to remove HCN traces) then Brine.

  • Concentration: Dry over

    
     and concentrate under reduced pressure (Keep bath temp 
    
    
    
    to prevent decomposition).

References

  • Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[2] Journal of the American Chemical Society, 93(1), 195–199. Link

  • Halpern, M. (1983). Hydroxide ion initiated reactions under phase transfer catalysis conditions. Pure and Applied Chemistry, 55(11), 1695-1706. Link

  • Landini, D., & Maia, A. (1991). Phase-transfer catalysis: hydration of anions in the organic phase. Journal of the Chemical Society, Perkin Transactions 2, (10), 1609-1613. Link

  • Ooi, T., & Maruoka, K. (2007).[1][3] Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Link

  • Harada, K. (1963). Asymmetric Synthesis of

    
    -Amino-acids by the Strecker Synthesis.[3][4] Nature, 200, 1201. Link
    
  • Wozniak, L. A. (2010).[5] Removal of Quaternary Ammonium Salts from Organic Solutions.[2][6] Organic Process Research & Development, 14(3), 653–656. Link

Sources

Technical Support Center: Moisture Control in 2-[(3,5-Difluorophenyl)amino]acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-35DF-CN-001 Status: Active Topic: Moisture Sensitivity & Process Control Applicable Protocol: N-Alkylation of 3,5-Difluoroaniline with Haloacetonitriles

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

User Query: How critical is moisture control when synthesizing 2-[(3,5-Difluorophenyl)amino]acetonitrile, and what specific steps ensure process integrity?

Technical Insight: The synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile typically proceeds via the nucleophilic substitution (


) of 3,5-difluoroaniline on chloroacetonitrile (or bromoacetonitrile) in the presence of a base. While the aniline starting material is relatively stable, the reaction environment is moderately moisture-sensitive .

Moisture acts as a "silent poison" in this workflow through three distinct mechanisms:

  • Hydrolysis of the Alkylating Agent: Chloroacetonitrile can hydrolyze to 2-chloroacetamide or hydroxyacetonitrile derivatives under basic aqueous conditions, consuming stoichiometry.

  • Nitrile Degradation: The product's

    
    -aminonitrile motif is susceptible to hydrolysis (to amides/acids) if water is present during the heat-cycle of the reaction.
    
  • Nucleophile Solvation: Water molecules heavily solvate the aniline nitrogen and the basic catalyst (e.g., Carbonate anions), significantly retarding the reaction rate (

    
    ) and necessitating higher temperatures that promote degradation.
    

Reaction Pathway & Moisture Interference

The following diagram illustrates the desired synthetic pathway versus the competitive hydrolytic pathways introduced by moisture.

ReactionPathway Start 3,5-Difluoroaniline (Nucleophile) TS Transition State (Sn2) Start->TS Reagent Chloroacetonitrile (Electrophile) Reagent->TS Side1 Chloroacetamide / Glycolic Acid Deriv. Reagent->Side1 Base Base (K2CO3/DIPEA) Base->TS Activates Product 2-[(3,5-Difluorophenyl) amino]acetonitrile TS->Product Dry Conditions Side2 Product Hydrolysis (Amide/Acid Impurity) Product->Side2 Water H2O (Contaminant) Water->Reagent Hydrolysis (Basic pH) Water->Base Clumping/Deactivation Water->Product Hydrolysis (Heat)

Figure 1: Mechanistic pathway showing the competition between productive N-alkylation and moisture-induced hydrolysis of reagents and products.

Critical Control Points (CCP) & Protocols

CCP 1: Solvent System Integrity

The reaction is typically performed in polar aprotic solvents (DMF, DMSO, or Acetonitrile) to facilitate the


 mechanism. These solvents are hygroscopic.
ParameterSpecificationTechnical Rationale
Solvent Choice Anhydrous DMF or MeCNPolar aprotic solvents solvate cations (K+), leaving the carbonate anion "naked" and more basic. Water disrupts this effect.
Water Limit

(500 ppm)
Above this threshold, hydrolysis of chloroacetonitrile becomes statistically significant over long reaction times.
Drying Method 3Å or 4Å Molecular SievesProtocol: Store solvent over activated sieves (dried at 300°C) for 24h prior to use. Do not rely on "bottle dry" specifications after opening.
CCP 2: Base Handling (The "Clumping" Effect)

If using inorganic bases like Potassium Carbonate (


) or Cesium Carbonate (

):
  • The Issue: These bases are hygroscopic. Wet bases clump, drastically reducing surface area and stalling the heterogeneous reaction.

  • Protocol:

    • Grind

      
       to a fine powder.
      
    • Dry in a vacuum oven at 100°C for 4 hours before use.

    • Store in a desiccator; weigh quickly in air or use a glovebox.

CCP 3: Reagent Addition Sequence

To minimize side reactions, follow this specific order of addition:

  • Charge: Aniline + Solvent + Base.[1]

  • Stir: 15 minutes at RT (allows deprotonation/activation).

  • Add: Chloroacetonitrile (dropwise).

    • Why? Adding the alkyl halide last ensures it encounters a primed nucleophile, reducing the time it sits idle in the basic solution where it could hydrolyze.

Troubleshooting Guide

Use the decision tree below to diagnose yield or purity issues.

Troubleshooting Issue Problem Detected Type1 Low Conversion (Starting Material Remains) Issue->Type1 Type2 Low Yield / High Impurity (New spots on TLC) Issue->Type2 Soln1 Check Base Dryness (Surface Area Issue) Type1->Soln1 Soln2 Check Solvent Water Content (Solvation Effect) Type1->Soln2 Soln3 Identify Impurity: Amide? (Hydrolysis) Type2->Soln3 Soln4 Identify Impurity: Dialkylation? Type2->Soln4 Action1 Regrind/Dry K2CO3 Increase Temp (+5°C) Soln1->Action1 Action2 Use Fresh Anhydrous Solvent Add NaI (Catalyst) Soln2->Action2 Action3 Strict Moisture Control Reduce Reaction Temp Soln3->Action3 Action4 Reduce Reagent Equiv. Slow Addition Rate Soln4->Action4

Figure 2: Diagnostic logic for common synthetic failures.

Common Failure Modes Table
SymptomProbable CauseCorrective Action
Stalled Reaction Wet Solvent / Wet BaseWater is solvating the nucleophile. Add activated molecular sieves directly to the flask (if heterogeneous) or restart with dry reagents.
New Polar Spot (TLC) Hydrolysis of ProductThe nitrile has hydrolyzed to the amide. This is irreversible. Ensure the workup is neutral (avoid strong acids/bases).
Precipitate in Flask Polymerization of ReagentChloroacetonitrile can self-polymerize in highly basic, wet conditions. Filter and restart.

Frequently Asked Questions (FAQs)

Q: Can I use an aqueous workup if the reaction is moisture sensitive? A: Yes, but with caution. The reaction is sensitive because high temperatures + base + water = hydrolysis. During workup (room temperature), the nitrile is relatively stable.

  • Recommendation: Quench with saturated

    
     or water after cooling to RT. Extract immediately into Ethyl Acetate or DCM. Do not let the product sit in the basic aqueous layer for extended periods.
    

Q: Why is Sodium Iodide (NaI) sometimes added? A: NaI acts as a Finkelstein catalyst. It converts the chloroacetonitrile (Cl = moderate leaving group) to iodoacetonitrile (I = excellent leaving group) in situ. This accelerates the reaction, allowing for milder temperatures and reducing the window of opportunity for moisture-induced side reactions [1].

Q: Is the Strecker synthesis (Aniline + HCHO + HCN) a better alternative? A: Generally, no. The Strecker reaction is an equilibrium process where the imine formation is reversible with water. It requires even stricter moisture control and handling of toxic cyanide salts. The alkylation route (described above) is kinetically driven and generally more robust for this specific fluorinated aniline [2].

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for N-alkylation and Finkelstein catalysis).

  • BenchChem Technical Guide.Stability and Degradation of Aminoacetonitriles. (Discusses hydrolytic instability of

    
    -aminonitriles). 
    
  • Organic Syntheses. Chloroacetonitrile Preparation and Properties. Org.[1][2][3][4] Synth. 1941, 25, 2. (Reference for reagent stability).

  • PubChem Compound Summary. 2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS 1021238-97-0).

Sources

Validation & Comparative

1H NMR chemical shifts for 2-[(3,5-Difluorophenyl)amino]acetonitrile characterization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

Characterizing 2-[(3,5-Difluorophenyl)amino]acetonitrile (also known as N-(cyanomethyl)-3,5-difluoroaniline) presents specific challenges due to the spin-spin coupling of fluorine atoms (


, spin 1/2) with ring protons.

This guide provides a comparative analysis of the ¹H NMR chemical shifts, distinguishing the product from its starting material (3,5-difluoroaniline ) and detailing solvent-dependent behaviors (CDCl₃ vs. DMSO-d₆). The objective is to provide a self-validating protocol to confirm N-alkylation success and purity.

Structural Analysis & Atom Mapping

To interpret the spectrum accurately, we must first map the protons. The 3,5-difluoro substitution pattern creates a highly symmetric aromatic system, but the fluorine coupling splits signals into complex multiplets often mistaken for impurities.

Diagram 1: Structural Assignment & Coupling Logic

G cluster_0 Key Spectral Features Molecule 2-[(3,5-Difluorophenyl)amino]acetonitrile Ring_Protons Aromatic Protons (Ha, Hb) Shielded by e- rich ring Split by F (J ~9Hz) Molecule->Ring_Protons Linker Methylene (Hc) Deshielded by N and CN Diagnostic Singlet Molecule->Linker Amine Amine Proton (NH) Broad Singlet Solvent Dependent Molecule->Amine

Figure 1: Functional decomposition of the molecule for NMR assignment.

Comparative Chemical Shift Data[1][2][3][4][5][6]

The most critical validation step is confirming the conversion of the primary amine (Starting Material) to the secondary amine (Product) and the appearance of the cyanomethyl group.

Table 1: Product vs. Starting Material (in CDCl₃)
Proton AssignmentType3,5-Difluoroaniline (SM)

(ppm)
Product Target

(ppm)
Multiplicity & Coupling (

)
Aromatic H-4 Para6.15 - 6.256.20 - 6.35 tt (

Hz,

Hz)
Aromatic H-2,6 Ortho6.05 - 6.156.10 - 6.25 dd (

Hz,

Hz)
N-H Amine~3.70 (Broad, 2H)~4.20 - 4.50 (Broad, 1H) Broad Singlet (Exchangeable)
CH₂-CN AlkylAbsent4.05 - 4.15 Singlet (s) or doublet if NH couples

Technical Insight: The aromatic protons in the product shift slightly downfield compared to the starting material due to the replacement of a proton on the nitrogen with the electron-withdrawing cyanomethyl group (


), which reduces the electron density donated by the nitrogen lone pair into the ring.
Table 2: Solvent Comparison (CDCl₃ vs. DMSO-d₆)

The choice of solvent drastically affects the visibility of the amine (NH) proton.[1]

SolventNH Proton

(ppm)
AppearanceUtility
CDCl₃ 4.0 - 4.5Broad, often flat/invisibleGood for structural confirmation of CH₂ and Ring.
DMSO-d₆ 6.5 - 6.9Sharper doublet or tripletEssential for integration (1H) to prove mono-alkylation.

Detailed Spectral Analysis

A. The Aromatic Region (The "Fluorine Fingerprint")

The 3,5-difluoro substitution pattern does not produce simple doublets.

  • H-4 (Para to N): Appears as a Triplet of Triplets (tt) . It couples to two equivalent Fluorines (

    
     Hz) and two equivalent meta-protons (
    
    
    
    Hz).
  • H-2,6 (Ortho to N): Appears as a Doublet of Doublets (dd) (appearing sometimes as a pseudo-doublet). It couples to the adjacent Fluorine (

    
     Hz) and the para-proton.
    
B. The Aliphatic Region (The "Reaction Monitor")
  • The Signal: A clean singlet around 4.10 ppm .

  • Validation: If this peak appears as a quartet or complex multiplet, check for unreacted chloroacetonitrile or bromoacetonitrile (impurities usually appearing at

    
     4.0 - 4.5 depending on halogen).
    
  • Integration: Must integrate to 2H relative to the 3H aromatic signal.

Experimental Protocol: High-Fidelity Characterization

To ensure reproducible data that meets publication standards, follow this "Self-Validating" protocol.

Diagram 2: Characterization Workflow

Workflow Start Crude Product Prep Sample Prep: ~10mg in 0.6mL DMSO-d6 (Dry solvent essential) Start->Prep Acquire Acquire 1H NMR (ns=16, d1=2s) Prep->Acquire Check_CH2 Check 4.0-4.5 ppm: Singlet present? Acquire->Check_CH2 Check_NH Check 6.5-7.0 ppm: Integrates to 1H? Check_CH2->Check_NH Yes Fail_SM FAIL: SM Present (NH2 at 5.0 ppm) Check_CH2->Fail_SM No (Only SM peaks) Pass PASS: Mono-alkylation Confirmed Check_NH->Pass Yes Fail_Bis FAIL: Bis-alkylation (No NH, 2x CH2) Check_NH->Fail_Bis No (NH absent)

Figure 2: Decision tree for validating synthesis success.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ .

    • Why DMSO? Chloroform often contains traces of acid (HCl) which can protonate the amine, broadening the signals and shifting the NH peak unpredictably. DMSO prevents this and slows proton exchange, allowing for a distinct NH signal.

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensures quantitative integration).

    • Relaxation Delay (d1): Set to

      
       seconds. The aromatic protons between fluorines have long relaxation times (
      
      
      
      ). Short delays will result in under-integration of the aromatic region.
    • Scans (ns): 16 scans are sufficient for >95% purity.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Phase correction must be manual; automatic phasing often fails on the broad NH peak.

Troubleshooting & Impurity Profile

When characterizing this intermediate, several specific impurities are common. Use the table below to identify them.

ImpurityChemical Shift (

)
Diagnostic Feature
Water 3.33 (DMSO) / 1.56 (CDCl₃)Variable broad singlet.
3,5-Difluoroaniline (SM) 5.0 - 5.5 (DMSO, NH₂)Broad singlet integrating to 2H.[2]
Chloroacetonitrile 4.50 (DMSO)Singlet (

).
Bis-alkylated Side Product ~4.30Singlet (

), but integration of Arom:Aliph is 3:4.
DMF (Reaction Solvent) 7.95, 2.89, 2.73Three distinct peaks (Formyl H, two Methyls).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515.[3] Link

  • Abraham, R. J.; et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn.[4][5] Reson. Chem.2006 , 44, 491–509.[4] Link

  • BenchChem. "Application Notes and Protocols for N-alkylation of fluoroanilines." BenchChem Technical Library. Link

  • National Institute of Standards and Technology (NIST). "3,5-Difluoroaniline Mass and NMR Spectra." NIST Chemistry WebBook. Link

Sources

Technical Guide: HPLC Method Development for 2-[(3,5-Difluorophenyl)amino]acetonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-[(3,5-Difluorophenyl)amino]acetonitrile presents a unique separation challenge due to the electron-withdrawing nature of the difluoro-substitution and the potential hydrolytic instability of the nitrile group. Standard C18 methods often fail to resolve the critical starting material impurity (3,5-difluoroaniline) due to insufficient selectivity mechanisms.

The Solution: This guide establishes a Phenyl-Hexyl stationary phase method as the superior alternative to traditional C18. By leveraging


 interactions and specific fluorine-stationary phase selectivity, the optimized method achieves a Resolution (

) > 3.0 for all key impurities, compared to co-elution (

) often seen with alkyl-bonded phases.

Analyte Profile & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in robust method design.

PropertyCharacteristicChromatographic Implication
Structure Aniline core with 3,5-difluoro substitutionHydrophobic & Electron Deficient: The fluorine atoms withdraw electron density from the aromatic ring, making it a "pi-acid."
Functional Group Acetonitrile tail (-CH2-CN)Hydrolysis Risk: Susceptible to conversion to amide/acid under extreme pH (<2 or >9) or high heat.
Basicity Weak base (Aniline N)Peak Tailing: Residual silanols on the column can cause tailing unless suppressed by low pH or buffer strength.
Key Impurity 3,5-DifluoroanilineStarting Material: Structurally very similar; difficult to separate on hydrophobicity alone.

Comparative Study 1: Stationary Phase Selection

Hypothesis: A standard C18 column relies primarily on hydrophobic subtraction. However, the target molecule and its impurities (specifically the aniline starting material) have similar hydrophobicities. A Phenyl-Hexyl column, which offers


 interactions, will provide the necessary orthogonal selectivity.[1]
Experimental Setup
  • System: Agilent 1290 Infinity II / Waters ACQUITY UPLC

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

Results Comparison
MetricStandard C18 (Generic)Phenyl-Hexyl (Proposed)Analysis
Retention Time (RT) 4.2 min5.1 minPhenyl-Hexyl shows greater retention due to dual mechanisms (hydrophobic +

).
Impurity Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline separated) The electron-deficient ring of the analyte interacts strongly with the electron-rich phenyl phase.
Peak Symmetry (

)
1.41.1Better peak shape indicates superior ligand coverage and interaction uniformity.

Comparative Study 2: Mobile Phase Modifier (pH & Buffer)

Hypothesis: While Formic Acid is standard for LC-MS, it often yields broader peaks for anilines compared to Phosphoric Acid. However, we must balance peak shape with the stability of the nitrile group.

Experimental Data
ModifierpHPeak Width (FWHM)Stability (24h)Recommendation
0.1% Formic Acid ~2.70.15 min>99.5%Best for LC-MS. Acceptable peak shape, volatile.
0.1% Phosphoric Acid ~2.10.08 min >99.0%Best for Purity (UV). Sharpest peaks due to silanol suppression.
10mM Ammonium Acetate ~6.50.32 min>99.9%Not Recommended. Poor peak shape (tailing) due to unprotonated amine interacting with silanols.

Critical Insight: For strict purity analysis (QC release), Phosphoric Acid is the gold standard. It suppresses silanol activity more effectively than organic acids, resulting in sharper peaks and higher sensitivity for impurities.

The Optimized Protocol

This method is designed to be robust, self-validating, and transferable.

Method Parameters
  • Column: Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm (or 1.7 µm for UPLC).

  • Mobile Phase A: 0.1%

    
     in Water (pH ~2.1).
    
  • Mobile Phase B: Acetonitrile (Far UV grade).

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Column Temp: 35°C (Do not exceed 45°C to prevent nitrile hydrolysis).

  • Detection: UV @ 240 nm (Max absorption) and 210 nm (Impurity scouting).

  • Injection Volume: 10 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
12.060Linear Gradient (Separation)
15.095Wash (Remove dimers/oligomers)
17.095Hold Wash
17.15Re-equilibration
22.05End

Visualizing the Method Development Logic

The following diagram illustrates the decision-making pathway used to arrive at this optimized method.

MethodDevelopment Start Analyte: 2-[(3,5-Difluorophenyl)amino]acetonitrile Screening Phase 1: Column Screening Start->Screening C18 C18 Column (Hydrophobic Only) Screening->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Screening->Phenyl Result1 Result: C18: Co-elution of aniline impurity Phenyl: Baseline Resolution C18->Result1 Phenyl->Result1 Modifier Phase 2: Mobile Phase Selection Result1->Modifier Formic Formic Acid (LC-MS Compatible) Modifier->Formic Phosphoric Phosphoric Acid (Max Peak Sharpness) Modifier->Phosphoric Final Final Optimized Method Phenyl-Hexyl + 0.1% H3PO4 Formic->Final Selected for R&D/MS Phosphoric->Final Selected for QC

Figure 1: Decision tree for method development, highlighting the critical selection of Phenyl-Hexyl stationary phase and Phosphoric Acid modifier.

Interaction Mechanism Diagram

Why does the Phenyl-Hexyl column work better?

InteractionMechanism Analyte Analyte (Electron Deficient) Fluorine atoms withdraw e- density Interaction Pi-Pi Stacking Interaction (Enhanced Selectivity) Analyte->Interaction Donates Pi-Hole Stationary Stationary Phase (Electron Rich) Phenyl Ring Stationary->Interaction Donates Pi-Electrons Separation Result: Separation from Non-Aromatic Impurities Interaction->Separation

Figure 2: Mechanistic view of the specific interaction between the fluorinated analyte and the phenyl-hexyl stationary phase.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation mechanisms). Link

  • Waters Corporation. (2023). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Application note detailing pi-pi interactions for fluorinated compounds). Link

  • Espinosa, S., et al. (2002). The properties of liquid chromatography buffers in acetonitrile-water mobile phases that influence HPLC retention. Analytical Chemistry. (Source for buffer selection logic). Link

  • Agilent Technologies. (2020). Extending Column Lifetime in Pharmaceutical Methods. (Data on stability of silica columns in acidic mobile phases). Link

  • BenchChem. (2025).[3] A Comparative Guide to the HPLC Analysis of Fluoroanilines. (General guidance on fluorinated aniline analysis). Link

Sources

A Technical Guide to the ¹³C and ¹⁹F NMR Spectral Analysis of 2-[(3,5-Difluorophenyl)amino]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The subject of this guide, 2-[(3,5-difluorophenyl)amino]acetonitrile, is a valuable building block in organic synthesis, offering a unique combination of a reactive aminonitrile functional group and the electronic influence of a difluorinated aromatic ring. A thorough understanding of its structural features is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This guide provides a detailed analysis of the predicted ¹³C and ¹⁹F NMR spectra of 2-[(3,5-difluorophenyl)amino]acetonitrile, offers a comparison with the structurally similar 2-amino-3,5-difluorobenzonitrile, and outlines a comprehensive protocol for experimental data acquisition.

The Significance of NMR in Fluorinated Compound Characterization

¹³C and ¹⁹F NMR spectroscopy provide a wealth of information about the molecular structure of organofluorine compounds. While ¹³C NMR elucidates the carbon framework of the molecule, ¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atoms. The chemical shifts and coupling constants observed in these spectra are diagnostic of the substitution pattern and the nature of neighboring atoms, making NMR a powerful tool for structural verification and the study of intermolecular interactions.

Predicted NMR Spectral Data for 2-[(3,5-Difluorophenyl)amino]acetonitrile

In the absence of publicly available experimental spectra for 2-[(3,5-difluorophenyl)amino]acetonitrile, the following ¹³C and ¹⁹F NMR data have been predicted based on established substituent chemical shift (SCS) effects and analysis of typical carbon-fluorine and fluorine-fluorine coupling constants.

Table 1: Predicted ¹³C and ¹⁹F NMR Data for 2-[(3,5-Difluorophenyl)amino]acetonitrile in CDCl₃

Atom Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity Estimated Coupling Constants (Hz)
C1~145t³JCF ≈ 8-10
C2, C6~100d²JCF ≈ 25-30
C3, C5~163dd¹JCF ≈ 245-265, ³JCF ≈ 10-15
C4~95t⁴JCF ≈ 3-5
CH₂~35s-
CN~117s-
Atom Predicted ¹⁹F Chemical Shift (δ, ppm) Multiplicity Estimated Coupling Constants (Hz)
F (on C3, C5)~ -108t⁴JHH ≈ 2-3

Note: ¹³C chemical shifts are referenced to TMS (δ = 0 ppm). ¹⁹F chemical shifts are referenced to CFCl₃ (δ = 0 ppm). Multiplicity is determined by coupling to fluorine or hydrogen atoms (s = singlet, d = doublet, t = triplet, dd = doublet of doublets).

Justification of Predicted Spectral Data

The predicted chemical shifts and coupling constants are derived from the fundamental principles of NMR spectroscopy and data from analogous structures. The strong electron-withdrawing nature of the fluorine atoms is expected to cause a significant downfield shift for the directly attached carbons (C3 and C5), which will appear as a doublet of doublets due to one-bond and three-bond C-F coupling. The other aromatic carbons will also exhibit characteristic splitting patterns due to two-, three-, and four-bond C-F couplings. The methylene (CH₂) and nitrile (CN) carbons are predicted to be singlets, being further removed from the fluorine atoms. In the ¹⁹F NMR spectrum, a single triplet is anticipated due to the symmetrical nature of the molecule and coupling to the two neighboring aromatic protons.

Comparative Analysis: 2-Amino-3,5-difluorobenzonitrile

To provide a practical context for the predicted data, a comparison with the structurally related compound, 2-amino-3,5-difluorobenzonitrile, is instructive. This molecule shares the same difluorinated aromatic ring but differs in the position of the amino group and the presence of a cyano group directly attached to the ring.

Table 2: Predicted ¹³C NMR Data for 2-Amino-3,5-difluorobenzonitrile in CDCl₃.[1]

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity Estimated Coupling Constants (Hz)
C1~95d²JCF ≈ 20-30
C2~150d²JCF ≈ 10-15
C3~158dd¹JCF ≈ 240-260, ³JCF ≈ 5-10
C4~105d²JCF ≈ 20-30
C5~160dd¹JCF ≈ 240-260, ³JCF ≈ 5-10
C6~110t⁴JCF ≈ 2-4
CN~118s-

The comparison highlights the influence of the substituent's position on the aromatic ring. The carbon directly attached to the amino group (C1 in 2-[(3,5-difluorophenyl)amino]acetonitrile and C2 in the benzonitrile derivative) shows a significant difference in chemical shift. Such comparisons are crucial for the correct assignment of signals in unknown or novel compounds.

Visualizing the Structure and NMR Logic

Caption: Molecular structure of 2-[(3,5-Difluorophenyl)amino]acetonitrile with atom numbering for NMR correlation.

Experimental Protocol for NMR Data Acquisition

The following is a detailed protocol for acquiring high-quality ¹³C and ¹⁹F NMR spectra of 2-[(3,5-difluorophenyl)amino]acetonitrile.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 2-[(3,5-difluorophenyl)amino]acetonitrile.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetonitrile-d₃). The choice of solvent can influence chemical shifts.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or multinuclear probe.

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and lineshape.

  • Tune and match the probe for both the ¹³C and ¹⁹F frequencies to maximize signal-to-noise.

3. ¹³C NMR Data Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer) should be performed.

  • Key Parameters:

    • Spectral Width: Approximately 250 ppm to cover the entire range of expected carbon signals.[3][4]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

4. ¹⁹F NMR Data Acquisition:

  • A standard one-pulse ¹⁹F NMR experiment should be performed. Proton decoupling is often beneficial to simplify the spectra, but a coupled spectrum can provide valuable J-coupling information.

  • Key Parameters:

    • Spectral Width: Approximately 200 ppm, centered around the expected chemical shift of the aromatic fluorines.[5]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 64 or more, as ¹⁹F is a highly sensitive nucleus.[6]

    • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis. For ¹³C NMR, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm). For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the chemical shifts can be referenced to a known internal standard.[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Assign calibrate->analyze

Caption: A generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹³C and ¹⁹F NMR spectral features of 2-[(3,5-difluorophenyl)amino]acetonitrile. By presenting predicted data, offering a comparison with a structurally similar molecule, and detailing a robust experimental protocol, this document serves as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science. The accurate interpretation of NMR spectra is fundamental to the successful characterization and application of novel fluorinated compounds.

References

  • Computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing.
  • ¹⁹F NMR Reference Standards.
  • An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile. Benchchem.
  • ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • The Utility of 2-Amino-3,5-difluorobenzonitrile as an Organic Synthesis Building Block. NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters.
  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • ¹⁹Fluorine NMR.
  • chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube.
  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • A guide to ¹³C NMR chemical shift values. Compound Interest.

Sources

Comparing reactivity of 3,5-difluoro vs 2,4-difluoro phenyl amino acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3,5-difluorophenylaminoacetonitrile and 2,4-difluorophenylaminoacetonitrile . While these isomers share the same molecular formula (


), their reactivity profiles diverge significantly due to the opposing electronic vectors and steric environments created by the fluorine substitution patterns.
  • 3,5-Difluoro Isomer: Characterized by strong inductive electron withdrawal (-I) without steric hindrance. It acts as a "deactivated but accessible" nucleophile, ideal for metabolic blocking at exposed ring positions.

  • 2,4-Difluoro Isomer: Characterized by a "push-pull" electronic system (Ortho -I / Para +R) and significant steric hindrance at the nitrogen center. It is thermodynamically more basic but kinetically slower in

    
     reactions due to the ortho-effect.
    

Electronic & Steric Profiling

Understanding the fundamental physical organic chemistry is prerequisite to optimizing reaction conditions for these building blocks.

The "Push-Pull" vs. "Inductive Sink"

Fluorine is unique; it is the most electronegative element (Inductive withdrawal, -I) but possesses lone pairs capable of donating into the


-system (Resonance donation, +R).
Feature3,5-Difluoro (Meta-Substituted) 2,4-Difluoro (Ortho/Para-Substituted)
Electronic Effect Pure Inductive Sink (-I). Meta-F cannot donate resonance density to the amine nitrogen. The ring is highly electron-deficient.Push-Pull Interaction. Para-F donates (+R) density, stabilizing the N-lone pair. Ortho-F withdraws (-I) strongly but also shields the nitrogen.
Nitrogen Basicity (pKa) Lower (~3.0 - 3.2). The amine is less basic due to cumulative electron withdrawal from two meta-fluorines.Higher (~3.8 - 4.0). The +R effect from the 4-F substituent partially counteracts the -I effect, retaining some basicity.
Nucleophilicity (Kinetic) Moderate. The nitrogen is sterically exposed, allowing easy approach to electrophiles, despite lower electron density.Low. The ortho-fluorine creates a "steric gate," retarding the rate of attack on electrophiles (

suppression).
Metabolic Stability High. Blocks P450 oxidation at the typically vulnerable 3,5 positions.Variable. Blocks 2,4 positions but leaves the 3,5 positions open to metabolic attack.
Visualization of Electronic Vectors

The following diagram illustrates the conflicting electronic vectors that dictate reactivity.

ElectronicEffects cluster_35 3,5-Difluoro (Inductive Sink) cluster_24 2,4-Difluoro (Steric/Resonance) N35 Amine Nitrogen (Sterically Open) F3 3-Fluoro (-I) F3->N35 Inductive Withdrawal F5 5-Fluoro (-I) F5->N35 Inductive Withdrawal N24 Amine Nitrogen (Sterically Hindered) F2 2-Fluoro (Ortho) (-I + Steric Block) F2->N24 Steric Repulsion F4 4-Fluoro (Para) (+R Resonance) F4->N24 Resonance Donation

Caption: Comparative mapping of electronic vectors. Red dashed lines indicate electron withdrawal; Green solid lines indicate resonance donation; Yellow indicates steric hindrance.

Comparative Reactivity Data

The following data aggregates experimental observations for the synthesis of these nitriles via N-alkylation of the corresponding anilines with chloroacetonitrile.

Parameter3,5-Difluoro Isomer2,4-Difluoro IsomerImplication
Reaction Time (

)
4–6 Hours12–18 Hours2,4-isomer requires longer times due to steric hindrance.
Temperature Req. 60°C80–90°CHigher activation energy for the 2,4-isomer.
Typical Yield 85–92%70–78%2,4-isomer suffers from lower conversion and potential side reactions.
By-products Minimal (Dialkylation rare)Significant (Unreacted SM)The 3,5-amine is nucleophilic enough to react but not basic enough to over-alkylate easily.
Physical State Solid (Higher MP)Oil / Low MP Solid2,4-isomer disrupts crystal packing due to asymmetry.

Experimental Protocols

Protocol A: Synthesis of Phenyl Amino Acetonitriles

Objective: Synthesis of target nitriles from fluoroanilines via nucleophilic substitution.

Reagents:

  • Substrate: 1.0 eq Fluoroaniline (3,5- or 2,4-)

  • Reagent: 1.2 eq Chloroacetonitrile (

    
    )
    
  • Base: 2.0 eq DIPEA (Diisopropylethylamine) or

    
    
    
  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Catalyst: 0.1 eq KI (Potassium Iodide) - Crucial for 2,4-isomer

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the specific fluoroaniline in 20 mL of anhydrous ACN.

    • Note for 2,4-Difluoro: Use DMF instead of ACN to allow for higher reaction temperatures (90°C).

  • Activation: Add 20 mmol of DIPEA. If reacting the 2,4-isomer , add 1.0 mmol (10 mol%) of KI. The Finkelstein reaction generates highly reactive iodoacetonitrile in situ to overcome the steric barrier of the ortho-fluorine.

  • Addition: Dropwise add 12 mmol of chloroacetonitrile at room temperature.

  • Reflux:

    • 3,5-Difluoro:[2][3][4] Heat to 60°C for 5 hours. Monitor by TLC (Hex:EtOAc 4:1).

    • 2,4-Difluoro:[2][3][5] Heat to 90°C for 16 hours.

  • Workup: Cool to RT. Pour into ice water (100 mL). Extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over

    
    .
    
  • Purification:

    • 3,5-Difluoro:[2][3][4] Often recrystallizes from Ethanol/Hexane.

    • 2,4-Difluoro:[2][3][5] Requires Column Chromatography (

      
      , 0-20% EtOAc in Hexanes).
      
Protocol B: Cyclization to Indoles (Sugasawa Reaction Variant)

Objective: utilizing the nitrile for heterocycle formation.

  • 3,5-Difluoro: Reacts cleanly with

    
     or Lewis acids to form 4,6-difluoroindoles. Regioselectivity is singular (symmetric).
    
  • 2,4-Difluoro: Cyclization is complicated. The ortho-fluorine can act as a leaving group in some conditions (nucleophilic aromatic substitution) or direct cyclization to the crowded position. Requires strict temperature control (-78°C start).

Workflow Visualization

The following diagram outlines the decision tree for selecting reaction conditions based on the isomer.

ReactionWorkflow Start Start: Fluoroaniline Precursor Decision Check Substitution Pattern Start->Decision Path35 3,5-Difluoro Isomer Decision->Path35 Meta Path24 2,4-Difluoro Isomer Decision->Path24 Ortho/Para Cond35 Standard Conditions: ACN, 60°C, 5h Path35->Cond35 Result35 High Yield (>85%) Solid Product Cond35->Result35 Barrier Steric/Ortho Barrier Detected Path24->Barrier Cond24 Forced Conditions: DMF, 90°C, 16h Add KI Catalyst Barrier->Cond24 Result24 Moderate Yield (~75%) Oil/Low MP Solid Requires Chromatography Cond24->Result24

Caption: Synthesis workflow showing the divergence in process conditions required for the two isomers.

References

  • BenchChem. (2025).[6][7] A Comparative Guide to the Synthesis of 2-Amino-3,5-difluorobenzonitrile. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 2,4-Difluoroaniline Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • PubChem. (2025).[8] 3-Fluoroaniline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Jiao, Q., et al. (2025). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole. Materials, MDPI. Retrieved from [Link]

Sources

Comprehensive Guide: Solid-State Characterization of 2-[(3,5-Difluorophenyl)amino]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of fluorinated pharmaceuticals—particularly kinase inhibitors and metabolic modulators—2-[(3,5-Difluorophenyl)amino]acetonitrile (Formula: C


H

F

N

) serves as a critical scaffold.[1] The specific placement of fluorine atoms at the 3,5-positions of the aniline ring is a deliberate design choice often used to block metabolic hotspots or modulate lipophilicity (

).[1]

This guide compares the "Gold Standard" structural verification method—Single Crystal X-Ray Diffraction (SC-XRD) —against its primary alternatives: Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT) Modeling .[1] While SC-XRD provides absolute configuration, this guide demonstrates why a multi-modal approach is required for robust drug development.

Technical Comparison: SC-XRD vs. Alternatives

The following analysis benchmarks the performance of SC-XRD against bulk and theoretical alternatives for this specific fluorinated intermediate.

Comparative Performance Matrix
FeatureSC-XRD (The Product) Alternative A: PXRD Alternative B: DFT/CSP
Primary Output 3D Atomic Coordinates (XYZ)Bulk Phase Fingerprint (

)
Energy-Minimized Conformers
Resolution Atomic (< 0.8 Å)Macro/Lattice LevelTheoretical
Sample Req. Single Crystal (~0.1–0.3 mm)Polycrystalline Powder (>10 mg)None (Computational)
Key Insight Absolute Structure & H-BondingPolymorph Purity & CrystallinityConformational Energy Landscape
Turnaround 24–48 Hours1–2 HoursVariable (CPU dependent)
Cost High (Instrument/Expertise)Low (Routine)Low (Software license)
Critical Analysis of Alternatives
  • SC-XRD (Gold Standard):

    • Why it wins: For C

      
      H
      
      
      
      F
      
      
      N
      
      
      , the N-H...N
      
      
      C hydrogen bonding network is the primary determinant of solid-state stability.[1] Only SC-XRD can experimentally resolve the N-H bond vector and the specific packing influence of the 3,5-difluoro substitution (often involving weak C-H...F interactions).[1]
  • PXRD (The Process Control):

    • Limitation: Cannot solve the structure ab initio easily for flexible molecules without prior models.[1]

    • Utility: Essential for batch-to-batch consistency checks after the SC-XRD structure is solved.[1]

  • DFT/CSP (The Predictor):

    • Limitation: often fails to predict solvent inclusion or unexpected polymorphs driven by kinetic factors.[1]

    • Utility: Validates if the experimental crystal structure is the thermodynamic minimum.

Structural Specifications & Data Profile

When characterizing 2-[(3,5-Difluorophenyl)amino]acetonitrile, the following crystallographic parameters are the standard for validation.

Predicted/Target Crystal Data (Based on Structural Analogues)

Note: These ranges represent the "Acceptance Criteria" for a successful solve based on typical aniline derivatives.

  • Crystal System: Monoclinic or Triclinic (Common for planar anilines).[1]

  • Space Group:

    
     or 
    
    
    
    (Centrosymmetric preferences).[1]
  • Z (Molecules/Unit Cell): 4 (typically).[1][2]

  • Key Intermolecular Interaction:

    • Primary: N-H...N (Nitrile) Hydrogen Bond (

      
       Å).[1]
      
    • Secondary: C-H...F interactions (

      
       Å).
      
    • Stacking:

      
      -
      
      
      
      interactions between difluorophenyl rings.
Experimental Protocol: Crystal Growth

Causality: The nitrile group is polar, while the difluorophenyl ring is lipophilic.[1] A mixed-solvent system is required to balance these properties for optimal nucleation.

  • Dissolution: Dissolve 20 mg of C

    
    H
    
    
    
    F
    
    
    N
    
    
    in 2 mL of Dichloromethane (DCM) .
  • Antisolvent Addition: Layer 4 mL of n-Hexane carefully on top of the DCM solution (1:2 ratio).

  • Nucleation Control: Seal the vial with Parafilm, poke one small hole to allow slow evaporation.

  • Timeline: Allow to stand undisturbed at 4°C for 48-72 hours.

  • Harvesting: Select block-like or prismatic crystals. Avoid needles (often indicate rapid, disordered growth).[1]

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision points between SC-XRD and PXRD.

CrystallographyWorkflow Synthesis Crude Synthesis (C8H6F2N2) Recryst Recrystallization (DCM/Hexane Layering) Synthesis->Recryst Purification Check Microscopy Check Recryst->Check 24-48 hrs SCXRD SC-XRD Data Collection (Mo/Cu Source) Check->SCXRD Single Crystal Found PXRD PXRD Scan (Bulk Purity) Check->PXRD Polycrystalline Only Solve Structure Solution (SHELXT/Olex2) SCXRD->Solve Diffraction Pattern PXRD->Recryst Poor Crystallinity Refine Refinement (R1 < 5%) Solve->Refine Output CIF Publication & CSD Deposition Refine->Output Valid Model

Caption: Decision tree for solid-state characterization. SC-XRD is prioritized for initial structural elucidation, while PXRD serves as a fallback or purity check.[1]

Detailed Methodology: Data Collection & Reduction

To ensure Trustworthiness and Reproducibility , the following parameters must be set on the diffractometer. This protocol assumes the use of a standard Bruker or Rigaku diffractometer.[1]

Step 1: Mounting
  • Mount the crystal (approx 0.2 x 0.2 x 0.1 mm) on a MiTeGen loop using perfluoropolyether oil.[1]

  • Why: The oil protects the crystal from humidity and minimizes background scattering compared to glass capillaries.[1]

Step 2: Data Collection Strategy
  • Temperature: 100 K (Cryostream).

    • Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), allowing for precise location of the Fluorine atoms and the N-H hydrogen atom.[1]

  • Source: Cu K

    
     (
    
    
    
    Å) or Mo K
    
    
    (
    
    
    Å).
    • Selection: For this organic molecule (no heavy metals), Cu K

      
        is often preferred to maximize diffraction intensity for small crystals, though Mo is acceptable.[1]
      
  • Completeness: Aim for >99% coverage up to

    
     (Mo) or 
    
    
    
    (Cu).[1]
Step 3: Refinement (The Validation)

Using SHELXL or Olex2 , the structure is solved via Intrinsic Phasing.[1]

  • R-factor Target:

    
     (5%).
    
  • Goodness of Fit (GooF): Should approach 1.0.

  • Disorder Check: Inspect the -CF

    
     groups. Fluorine atoms often exhibit rotational disorder; if observed, model over two positions with occupancy refinement.[1]
    

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Dolomanov, O. V., et al. (2009).[1] "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[1] Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Desiraju, G. R. (2002).[1] "Hydrogen bonding in crystal engineering." Accounts of Chemical Research, 35(7), 565-573.[1] (Context for N-H...N interactions). Link[1]

  • Reutzel-Edens, S. M. (2020).[1] "Analytical Techniques in Pharmaceutical Solid-State Chemistry." Drugs and the Pharmaceutical Sciences. (Comparison of XRD vs. Alternatives).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-[(3,5-Difluorophenyl)amino]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS: 1021238-97-0). Unlike standard organic waste, this compound presents a dual-hazard profile: cyanide liberation potential (via the nitrile group) and combustion resistance (via the difluoro-phenyl ring).

Immediate Action Required: Ensure all laboratory personnel handling this substance understand that mixing this waste with acidic streams can generate lethal Hydrogen Cyanide (HCN) gas.

Part 1: Hazard Identification & Risk Assessment

Before disposal can be executed, the specific risks driving the protocol must be understood. This is not generic "organic waste."

Chemical Risk Profile

The molecule contains a secondary amine attached to a nitrile group and a fluorinated aromatic ring. This structure dictates the disposal path.

ParameterData / ClassificationOperational Implication
Signal Word DANGER High vigilance required.[1][2][3][4]
Acute Toxicity H301 (Toxic if swallowed) H311 (Toxic in contact with skin)Double-gloving (Nitrile >0.11mm) is mandatory. Skin absorption is a primary route of entry.
Reactivity Acid Sensitive Hydrolysis in acidic media releases HCN gas.[4]
Combustibility High Thermal Stability The C-F bonds require high-temperature incineration (>1100°C) for complete destruction.
Environmental Persistent Fluorinated organics do not degrade easily in standard wastewater treatment.
The Mechanism of Danger (Why Segregation Matters)

The "amino-acetonitrile" motif is a precursor to Strecker synthesis products. In the presence of strong acids or metabolic enzymes, the nitrile moiety (-CN) can hydrolyze.

  • The Reaction:

    
    
    
  • The Consequence: In a closed waste container, mixing this compound with acidic waste (e.g., TFA, HCl, Acetic Acid) can pressurize the vessel with lethal HCN gas, creating a "toxic bomb" for the waste management team.

Part 2: Waste Segregation Logic

The most common error in laboratory waste management is commingling incompatible streams. Use the following logic gate to determine the correct waste stream.

SegregationLogic Start Waste Generation: 2-[(3,5-Difluorophenyl)amino]acetonitrile CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste (Contaminated wipes, powder) CheckState->Solid Solid Liquid Liquid Waste (Mother liquors, rinsates) CheckState->Liquid Liquid BinSolid Container A: Solid Hazardous Waste (Tag: Toxic, Fluorinated) Solid->BinSolid CheckAcid CRITICAL CHECK: Does the mixture contain ACIDS? Liquid->CheckAcid AcidYes STOP! Do NOT mix. Neutralize acid separately first. CheckAcid->AcidYes YES AcidNo Is pH > 8? CheckAcid->AcidNo NO BinLiquid Container B: Alkaline/Neutral Organic Waste (Tag: Nitrile, Toxic) AcidNo->BinLiquid Confirmed Basic/Neutral

Figure 1: Decision matrix for segregating aminonitrile waste to prevent HCN generation.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Mother Liquors & Solutions)

Objective: Safe containment for off-site thermal destruction.

  • Preparation:

    • Select a High-Density Polyethylene (HDPE) or Glass container. Avoid metal if the solution is corrosive, though this compound itself is generally non-corrosive.

    • pH Check: Verify the pH of the solution is

      
      . If acidic, carefully neutralize with saturated Sodium Bicarbonate (
      
      
      
      ) or dilute Sodium Hydroxide (
      
      
      ) before adding to the waste container.
  • Transfer:

    • Pour waste into the container using a funnel to prevent spillage.

    • Do not overfill. Leave 10% headspace for thermal expansion.

  • Labeling:

    • Label clearly: "Hazardous Waste - Toxic - Organic Nitrile."

    • Explicitly write: "CONTAINS FLUORINATED COMPOUNDS." (This informs the incineration facility to use scrubbers for HF gas).

    • Explicitly write: "DO NOT ADD ACID."

Protocol B: Solid Waste & Contaminated Debris

Objective: Prevent leaching and dust inhalation.

  • Segregation:

    • Collect contaminated gloves, weighing boats, and paper towels in a dedicated heavy-duty clear plastic bag (minimum 4 mil thickness).

    • Do not mix with "Sharps" (needles/glass) to prevent bag puncture.

  • Double Bagging:

    • Seal the primary bag with tape.

    • Place the primary bag inside a secondary bag or a rigid fiber drum.

  • Labeling:

    • Tag as "Solid Toxic Waste - Fluorinated Aminonitrile."

Protocol C: Glassware Decontamination (Triple Rinse)

Objective: Render glassware safe for washing/reuse.

  • Solvent Rinse: Rinse the flask 3 times with a compatible solvent (e.g., Acetone or Ethyl Acetate).

    • Note: Water is ineffective for the initial rinse due to the lipophilic nature of the fluorophenyl ring.

  • Disposal of Rinsate: Pour all three rinses into the Liquid Waste Container (Protocol A) .

  • Oxidative Decontamination (Optional but Recommended):

    • After the solvent rinse, soak glassware in a 10% Bleach (Sodium Hypochlorite) solution for 30 minutes. This helps oxidize trace cyanide residues.

    • Rinse with water.[1][2][3][5] The glassware is now chemically safe for general washing.

Part 4: The Destruction Lifecycle (Cradle-to-Grave)

As a scientist, you remain liable for the waste until it is destroyed. Understanding the downstream process ensures you label it correctly.

DestructionLifecycle Lab Lab Satellite Area (Accumulation) Central Central Waste Storage (Segregation) Lab->Central Weekly Pickup Transport DOT Certified Transport (Manifested) Central->Transport 90-Day Limit Incinerator High-Temp Incinerator (>1100°C) Transport->Incinerator Scrubber Wet Scrubber (Caustic Soda) Incinerator->Scrubber Flue Gas (HF, NOx) Release Clean Emission (CO2, N2, H2O) Scrubber->Release Neutralized

Figure 2: The path from bench to destruction. Note the critical role of the Scrubber in neutralizing Hydrogen Fluoride (HF) generated from the difluoro-phenyl ring.

Part 5: Emergency Spill Response

Scenario: You drop a vial containing 5g of solid 2-[(3,5-Difluorophenyl)amino]acetonitrile.

  • Evacuate & Ventilate: Clear the immediate area. Aminonitriles can have significant vapor pressure or dust hazards.

  • PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Containment:

    • Do NOT use acidic spill kits.

    • Cover the spill with an inert absorbent (Vermiculite or Sand).

    • Pro-Tip: If available, cover with a pad soaked in 10% bleach to suppress potential cyanide evolution, but only if the area is well-ventilated.

  • Cleanup:

    • Scoop material into a wide-mouth jar.

    • Wipe the surface with 10% bleach, followed by water.

    • Dispose of all cleanup materials as Solid Toxic Waste (Protocol B) .

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 24867993, 2-[(3,5-difluorophenyl)amino]acetonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[5] Best Management Practices for Laboratory Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Cyanide Exposure and Control. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Retrieved from [Link][6]

Sources

Technical Guide: Safe Handling & PPE for 2-[(3,5-Difluorophenyl)amino]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS: 1021238-97-0) presents a dual-hazard profile characteristic of N-aryl aminoacetonitriles. It combines the metabolic toxicity potential of nitriles with the dermal absorption and methemoglobinemia risks associated with fluoroanilines.

Immediate Directive:

  • Primary Engineering Control: All handling of solid powder or concentrated solutions must occur inside a certified chemical fume hood.

  • Critical PPE: Double-gloving is mandatory. Standard thin nitrile gloves offer insufficient protection against aromatic amine permeation.

  • Waste Stream: Segregate as Halogenated Organic Waste .[1] Do not mix with oxidizers.[2]

Chemical Hazard Analysis (The "Why" Behind the Protocol)

To select the correct PPE, one must understand the molecular behavior. This compound is not merely an "irritant"; it acts through two distinct toxicological pathways.[3]

  • The Nitrile Moiety (-CN): While less acutely toxic than simple aliphatic nitriles, the

    
    -aminoacetonitrile motif can undergo metabolic cleavage, potentially releasing cyanide ions (
    
    
    
    ) systemically over time.
  • The Fluoroaniline Core: The 3,5-difluoroaniline substructure is highly lipophilic. It facilitates rapid dermal absorption. Once absorbed, aniline derivatives oxidize hemoglobin to methemoglobin, reducing blood oxygen-carrying capacity (cyanosis).

Hazard Mechanism & Barrier Strategy

The following diagram illustrates the relationship between the molecular hazards and the required defensive barriers.

HazardBarrier cluster_0 Molecular Hazards cluster_1 Toxicological Consequence cluster_2 Required Barriers (PPE) Mol 2-[(3,5-Difluorophenyl) amino]acetonitrile SkinAbs Lipophilic Skin Absorption Mol->SkinAbs Dust Fine Particulate Inhalation Mol->Dust MetHb Methemoglobinemia (Aniline Effect) SkinAbs->MetHb CN_Tox Metabolic Cyanide Release SkinAbs->CN_Tox Dust->CN_Tox Glove Double Glove: Laminate + Nitrile Glove->SkinAbs BLOCKS Resp Fume Hood + N95 (if powder) Resp->Dust CAPTURES Suit Tyvek Lab Coat (Closed Cuffs) Suit->SkinAbs SHIELDS

Figure 1: Hazard-Barrier Analysis linking molecular features to specific PPE requirements.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient. The following matrix details the upgraded requirements for this specific compound.

Body AreaStandard Gear (Insufficient)Required Gear (Safe) Technical Justification
Hand Protection Single Nitrile Exam Glove (4 mil)Double Gloving Protocol: 1. Inner: Silver Shield/Laminate (or 8 mil Nitrile)2. Outer: Disposable Nitrile (changed every 30 mins)Aromatic amines can permeate thin nitrile in <15 minutes. Laminate films provide >4 hour breakthrough time [1].
Respiratory Surgical MaskEngineering Control: Fume Hood (Face velocity 80-100 fpm).PPE: N95/P100 only if weighing outside hood (not recommended).Prevents inhalation of particulates which can solubilize in lung surfactant and enter the bloodstream.
Eye/Face Safety GlassesChemical Splash Goggles (ANSI Z87.1 D3 rating)Prevent ocular absorption. Vapors/dust can cause severe eye irritation (Category 2A) [2].
Body Cotton Lab CoatSynthetic/Tyvek Lab Coat with elastic cuffs.Cotton absorbs liquids, holding the toxicant against the skin. Tyvek repels particulates and splashes.

Operational Workflow: Step-by-Step Handling

This protocol ensures containment from storage to reaction.

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the fume hood. Aminoacetonitriles are often fluffy powders prone to static dispersal.

  • Weighing:

    • Place the balance inside the fume hood.

    • Tare a sealable vial (scintillation vial).

    • Transfer solid using a disposable spatula.

    • Immediately cap the vial before removing it from the balance.

    • Why? This prevents "dusting" during transport to the reaction vessel.

Phase 2: Solubilization & Transfer
  • Add solvent (e.g., DMSO, DCM) directly to the weighed vial to dissolve the solid before transfer.

  • Transfer the solution via syringe or pipette, not by pouring.

  • Rinse Protocol: Rinse the weighing vial twice with solvent and add rinsate to the reaction. This ensures quantitative transfer and decontaminates the weighing vial simultaneously.

Phase 3: Waste Disposal

Crucial: Do not mix with acidic waste streams. Acidification of cyanide derivatives can theoretically release HCN gas, although less likely with this stable organic nitrile, it is a best-practice safety margin.

  • Solid Waste: Contaminated gloves/weigh boats

    
     Double-bagged hazardous waste.
    
  • Liquid Waste: Segregate into Halogenated Organic Waste container.

  • Labeling: Label must read "Contains Organic Nitriles & Fluoroanilines - TOXIC."

Emergency Response Matrix

In the event of exposure, immediate action mitigates systemic toxicity.

Incident TypeImmediate ActionSecondary Action
Skin Contact Drench: Wash with soap and water for 15 minutes.[3] Do not scrub hard (increases absorption).Monitor: Watch for blue discoloration of lips/nails (Methemoglobinemia) for 24 hours [3].
Eye Contact Flush: Eyewash station for 15 minutes. Hold eyelids open.Medical: Seek ophthalmologist assessment immediately.
Inhalation Evacuate: Move to fresh air immediately.Oxygen: If breathing is difficult, trained personnel should administer oxygen.
Spill (<5g) Isolate: Cover with vermiculite or absorbent pads.Clean: Scoop into a sealable container. Wash area with mild detergent.

References

  • PubChem. (n.d.). Compound Summary: 3,5-Difluoroaniline (Substructure Hazard Data). National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press.[4] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.